Product packaging for Isodorsmanin A(Cat. No.:)

Isodorsmanin A

Cat. No.: B1631842
M. Wt: 324.4 g/mol
InChI Key: SEDVPKQZRCGYNR-WEVVVXLNSA-N
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Description

Isodorsmanin A is a useful research compound. Its molecular formula is C20H20O4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O4 B1631842 Isodorsmanin A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-20(2)12-11-16-18(23)10-8-15(19(16)24-20)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDVPKQZRCGYNR-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isodorsmanin A: A Technical Guide to its Discovery, Natural Source, and Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodorsmanin A, a chalcone metabolite, has emerged as a compound of significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its natural source, and, where publicly available, its discovery. A significant focus is placed on its biological activity, particularly its mechanism of action in modulating inflammatory responses at the cellular level. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved, aiming to equip researchers and drug development professionals with a thorough understanding of this promising natural product.

Discovery and Natural Source

Chemical Structure:

This compound is a chalcone with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 g/mol .

Isolation and Structure Elucidation: A Methodological Overview

While the specific, original spectroscopic data for the structure elucidation of this compound is not publicly available, this section outlines a standard and plausible methodology for its isolation and characterization from its natural source, based on established protocols for similar compounds from Psoralea corylifolia.

Extraction and Isolation Protocol

A likely protocol for the isolation of this compound from the dried seeds of Psoralea corylifolia would involve the following steps:

  • Grinding and Extraction: The dried seeds are first ground into a fine powder to increase the surface area for solvent extraction. The powder is then typically subjected to solvent extraction, often using methanol or ethanol, at room temperature or with gentle heating to facilitate the release of secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. This concentrated extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Chalcones like this compound are expected to partition into the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction, enriched with chalcones, is further purified using a combination of chromatographic techniques. This multi-step process may include:

    • Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate fractions based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the this compound-containing fractions is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Structure Elucidation Protocol

The chemical structure of the isolated pure compound would then be determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: To identify the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule by correlating protons with protons (COSY), protons with directly attached carbons (HSQC), and protons with carbons over two or three bonds (HMBC).

Biological Activity: Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in in-vitro studies, primarily investigated in lipopolysaccharide (LPS)-stimulated macrophage models.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of key inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Inflammatory Mediators by this compound

Concentration (µM)% Inhibition of Nitric Oxide (NO)% Inhibition of Prostaglandin E₂ (PGE₂)
1.56Not SignificantNot Significant
3.13Not SignificantNot Significant
6.25Significant InhibitionSignificant Inhibition
12.580.4%36.5%

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound

Concentration (µM)% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1β
3.13Not SignificantNot SignificantNot Significant
6.25Not SignificantSignificant InhibitionSignificant Inhibition
12.518.6%45.1%73.7%

Data is derived from studies on LPS-stimulated RAW 264.7 macrophages.

Mechanism of Action: Inhibition of JNK and NF-κB Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Furthermore, this compound prevents the degradation of the inhibitor of kappa B alpha (IκB-α), which in turn blocks the activation and nuclear translocation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor.[2] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory activity of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.

Measurement of Nitric Oxide (NO) Production
  • RAW 264.7 cells are seeded in a 96-well plate and treated as described in section 4.1.

  • After the incubation period, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.

  • The absorbance is measured at 540 nm using a microplate reader, and the nitrite concentration is calculated from a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
  • RAW 264.7 cells are cultured and treated in a similar manner to the NO assay.

  • The cell culture supernatant is collected after the treatment period.

  • The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined from their respective standard curves.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, IκB-α, and a loading control like β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

IsodorsmaninA_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK pJNK p-JNK JNK->pJNK pIKK p-IKK IKK->pIKK IkBa IκB-α pIKK->IkBa pIkBa p-IκB-α IkBa->pIkBa Phosphorylation NFkB NF-κB pIkBa->NFkB Degradation & Release NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nucleus->Inflammatory_Genes Transcription IsodorsmaninA This compound IsodorsmaninA->pJNK Inhibits IsodorsmaninA->pIkBa Inhibits Degradation

Caption: this compound inhibits the JNK and NF-κB signaling pathways.

Experimental Workflow Diagram

Caption: General workflow for isolation and anti-inflammatory evaluation.

Conclusion

This compound, a chalcone derived from Psoralea corylifolia, exhibits promising anti-inflammatory properties through the targeted inhibition of the JNK and NF-κB signaling pathways. The quantitative data and mechanistic insights presented in this guide underscore its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research, including in-vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and other related natural products.

References

The Potential of Psoralea corylifolia as a Natural Source of the Anti-Inflammatory Agent Isodorsmanin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralea corylifolia L., commonly known as Babchi, is a plant with a long history of use in traditional medicine, particularly in Ayurveda and Chinese medicine.[1] Its seeds are a rich reservoir of various bioactive phytochemicals, including coumarins, flavonoids, and meroterpenes.[1] Among these, the chalcone Isodorsmanin A has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides an in-depth overview of Psoralea corylifolia as a source of this compound, focusing on its extraction, isolation, and mechanism of action, with the aim of supporting further research and development in the pharmaceutical and nutraceutical industries.

Quantitative Analysis of this compound's Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways.[2][3] Its activity has been quantified in vitro, demonstrating a dose-dependent inhibition of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production [2][4]

Concentration of this compound (µM)Inhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)Inhibition of IL-1β Production (%)
3.13-Significant InhibitionSignificant Inhibition
6.25-Significant InhibitionSignificant Inhibition
12.518.645.173.7

Table 2: Effect of this compound on the Expression of Key Inflammatory Enzymes [4]

TreatmentRelative mRNA Expression of iNOSRelative mRNA Expression of COX-2
ControlBaselineBaseline
LPS (100 ng/mL)Significantly IncreasedSignificantly Increased
This compound (6.25 µM) + LPSSignificantly Decreased vs. LPSSignificantly Decreased vs. LPS
This compound (12.5 µM) + LPSSignificantly Decreased vs. LPSSignificantly Decreased vs. LPS

Experimental Protocols

Proposed Method for Extraction and Isolation of this compound

While specific protocols for this compound are not extensively detailed in the literature, a scientifically sound methodology can be proposed based on established techniques for isolating chalcones and other phenolic compounds from Psoralea corylifolia.[5][6][7][8][9]

1. Preparation of Plant Material:

  • Obtain dried seeds of Psoralea corylifolia.

  • Grind the seeds into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Perform Soxhlet extraction or maceration of the powdered seeds with a suitable solvent. Given that chalcones are often extracted with solvents of intermediate polarity, 70-90% ethanol or methanol are recommended.[10]

  • For maceration, soak the powdered seeds in the chosen solvent (e.g., 1:10 w/v) for 24-48 hours with occasional agitation.

  • For Soxhlet extraction, continuously extract the powder for 6-8 hours.

  • After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Chalcones are expected to be enriched in the ethyl acetate fraction.

4. Isolation and Purification:

  • Subject the ethyl acetate fraction to column chromatography over silica gel.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

  • Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield the pure compound.

In Vitro Anti-Inflammatory Activity Assay

This protocol is based on the methodology described by Chung et al. (2023).[2]

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

2. Treatment:

  • Seed the cells in appropriate culture plates.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 3.13, 6.25, and 12.5 µM) for 3 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for a specified duration (e.g., 21-24 hours) to induce an inflammatory response.

3. Quantification of Inflammatory Mediators:

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11]

  • Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite in the culture supernatant as an indicator of NO production using the Griess reagent.

  • Gene Expression Analysis (RT-qPCR): Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (qPCR) to determine the relative mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

4. Western Blot Analysis for Signaling Pathway Proteins:

  • Lyse the treated cells and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of JNK and components of the NF-κB pathway (e.g., p65, IκB-α).

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[2][3]

Inhibition of the JNK Signaling Pathway

Upon stimulation by LPS, the JNK pathway is activated through a phosphorylation cascade. This compound has been shown to inhibit the phosphorylation of JNK, thereby attenuating the downstream inflammatory response.[2][12]

JNK_Pathway cluster_JNK LPS LPS TLR4 TLR4 LPS->TLR4 JNK_upstream Upstream Kinases TLR4->JNK_upstream JNK JNK JNK_upstream->JNK Phosphorylation pJNK p-JNK AP1 AP-1 pJNK->AP1 Activation Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes IsodorsmaninA This compound IsodorsmaninA->JNK Inhibits Phosphorylation

Caption: Inhibition of the JNK signaling pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

This compound also interferes with the NF-κB signaling cascade. It prevents the degradation of the inhibitor of kappa B alpha (IκB-α), which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This sequestration of NF-κB in the cytoplasm prevents the transcription of pro-inflammatory genes.[2][3][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκB-α IKK->IkBa Phosphorylation IkBa_p p-IκB-α NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Proteasome Proteasomal Degradation IkBa_p->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes IsodorsmaninA This compound IsodorsmaninA->IKK Inhibits

References

An In-depth Technical Guide to Isodorsmanin A: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodorsmanin A is a natural chalcone compound found in the dried seeds of Psoralea corylifolia L.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and its significant anti-inflammatory activity. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is classified as a chalcone, a type of flavonoid characterized by an open C3 bridge between two aromatic rings. Its chemical and physical properties are summarized below.

General Properties
PropertyValueSource
Chemical Name (2E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one[3]
CAS Number 118266-99-2[3]
Molecular Formula C20H20O4[3]
Molecular Weight 324.37 g/mol [3]
Appearance Yellow powder
Melting Point 239-240 °C[3]
Solubility
Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not widely published. The following sections provide an overview of the expected spectral characteristics based on its chemical structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the two phenyl rings, the vinyl protons of the α,β-unsaturated ketone, and the protons of the dimethylchromene ring system. The ¹³C NMR spectrum would display signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carbons of the dimethylchromene moiety.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would likely exhibit characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3200-3600 cm⁻¹), the α,β-unsaturated ketone (C=O) stretch (around 1650-1680 cm⁻¹), C=C stretching of the aromatic rings and the vinyl group (in the 1450-1600 cm⁻¹ region), and C-O stretching vibrations.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the chalcone and chromene structures, likely involving cleavages of the propenone chain and fragmentation of the chromene ring.

Biological Activity: Anti-inflammatory Effects

Recent studies have highlighted the potent anti-inflammatory properties of this compound. Research by Chung YC, et al. (2023) demonstrated that this compound suppresses the production of key inflammatory mediators and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2]

Inhibition of Inflammatory Mediators and Cytokines

This compound was found to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] This inhibition is attributed to the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, this compound significantly reduced the secretion of the pro-inflammatory cytokines tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

The following table summarizes the inhibitory effects of this compound on these inflammatory molecules at its highest tested non-cytotoxic concentration (12.5 µM).[9]

Inflammatory Mediator/CytokineInhibition at 12.5 µM
TNF-α 18.6%
IL-6 45.1%
IL-1β 73.7%
Mechanism of Action: JNK and NF-κB Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2] this compound was shown to inhibit the phosphorylation of JNK and prevent the degradation of the inhibitor of NF-κB, IκB-α.[1][2] By preventing IκB-α degradation, this compound blocks the nuclear translocation and activation of the NF-κB transcription factor, a critical regulator of inflammatory gene expression.

JNK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_JNK->AP1 Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes IsodorsmaninA This compound IsodorsmaninA->p_JNK Inhibits

Caption: JNK Signaling Pathway Inhibition by this compound.

NFkB_Signaling_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκB-α IKK->IkBa Phosphorylation p_IkBa p-IκB-α Degradation Proteasomal Degradation p_IkBa->Degradation p_IkBa->Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB->Nucleus IkBa_NFkB IκB-α / NF-κB Complex Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes IsodorsmaninA This compound IsodorsmaninA->p_IkBa Inhibits Degradation

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study by Chung YC, et al. (2023), which investigated the anti-inflammatory effects of this compound.

Cell Culture and Treatment

Cell_Culture_Workflow Start RAW 264.7 Macrophages Pretreat Pre-treat with this compound (3.13, 6.25, or 12.5 µM) for 3 hours Start->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Incubate_Cytokines Incubate for 21 hours Stimulate->Incubate_Cytokines Incubate_Western Incubate for 2 hours Stimulate->Incubate_Western Analyze_Cytokines Analyze Cytokines, NO, PGE2, and mRNA levels Incubate_Cytokines->Analyze_Cytokines Analyze_Western Analyze Protein Phosphorylation (Western Blot) Incubate_Western->Analyze_Western

Caption: Experimental Workflow for Cell Treatment and Analysis.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37 °C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells were pretreated with various concentrations of this compound (typically 3.13, 6.25, or 12.5 µM) for 3 hours.[9] Following pretreatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration depending on the assay.[9][10]

Measurement of NO, PGE2, and Pro-inflammatory Cytokines
  • Incubation Time: After LPS stimulation, cells were incubated for 21 hours.[9]

  • NO Assay: The concentration of nitric oxide in the culture supernatant was determined using the Griess reagent.

  • PGE2 and Cytokine Assays (TNF-α, IL-6, IL-1β): The levels of PGE2 and the pro-inflammatory cytokines in the culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.[2]

Western Blot Analysis
  • Incubation Time: For the analysis of protein phosphorylation, cells were stimulated with LPS for 2 hours following pretreatment with this compound.[10]

  • Cell Lysis: Cells were lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4 °C with primary antibodies specific for total and phosphorylated forms of JNK and IκB-α.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.

Isolation and Purification

This compound is a constituent of the dried seeds of Psoralea corylifolia.[1][2] While a specific, detailed protocol for the isolation and purification of this compound was not found in the reviewed literature, general methods for isolating compounds from this plant involve solvent extraction followed by chromatographic techniques. A typical procedure would involve:

  • Extraction: The powdered seeds of Psoralea corylifolia are extracted with a solvent such as methanol or ethanol.

  • Chromatography: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the different components.

  • Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified by techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties. Its mechanism of action, involving the dual inhibition of the JNK and NF-κB signaling pathways, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in their future studies.

References

Isodorsmanin A: A Technical Guide to its Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodorsmanin A, a chalcone metabolite, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive technical overview of its biological activity, focusing on its mechanism of action in downregulating key inflammatory pathways. Quantitative data from in-vitro studies are presented, along with detailed experimental protocols and visual representations of the signaling cascades affected by this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound, a natural compound, has emerged as a promising candidate due to its ability to modulate critical inflammatory signaling pathways. This guide delves into the core biological activities of this compound, providing a detailed analysis of its effects on cellular and molecular targets.

Quantitative Analysis of Biological Activity

The anti-inflammatory effects of this compound have been quantified in studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). The following tables summarize the key quantitative data, demonstrating the dose-dependent inhibitory activity of this compound on the production of inflammatory mediators and cytokines.

Table 1: Effect of this compound on Inflammatory Mediators

Concentration (µM)NO Production Inhibition (%)PGE₂ Production Inhibition (%)iNOS mRNA DownregulationCOX-2 mRNA Downregulation
3.13SignificantSignificantNot specifiedNot specified
6.25SignificantSignificantSignificantSignificant
12.5SignificantSignificantSignificantSignificant

Table 2: Effect of this compound on Pro-inflammatory Cytokines [1][2]

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
3.13Not significantSignificantSignificant
6.25Not significantSignificantSignificant
12.518.645.173.7

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by targeting key signaling pathways, primarily the c-Jun N-terminal kinase (JNK) MAPK and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of the JNK MAPK Pathway

This compound has been shown to inhibit the phosphorylation of JNK, a critical step in the MAPK signaling cascade that is activated by inflammatory stimuli like LPS.[1][3] By blocking JNK phosphorylation, this compound disrupts the downstream signaling events that lead to the expression of pro-inflammatory genes.

JNK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases JNK JNK Upstream_Kinases->JNK pJNK p-JNK JNK->pJNK Phosphorylation AP1 AP-1 pJNK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes IsodorsmaninA This compound IsodorsmaninA->JNK Inhibits phosphorylation

Inhibition of the JNK Signaling Pathway by this compound.
Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound prevents the degradation of IκBα, thereby inhibiting NF-κB activation.[1]

Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 3.13, 6.25, and 12.5 µM) for 3 hours, followed by stimulation with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 21 hours for cytokine measurements).[2][4]

Experimental_Workflow Start RAW 264.7 Cell Culture Pretreatment Pre-treatment with This compound (3h) Start->Pretreatment Stimulation LPS Stimulation (100 ng/mL) Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Analysis Analysis of Inflammatory Markers Incubation->Analysis

General Experimental Workflow for In-vitro Studies.
Nitric Oxide (NO) Assay

  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E₂ (PGE₂) in the cell culture supernatants.

  • Procedure:

    • Use commercially available ELISA kits specific for each cytokine or PGE₂.

    • Follow the manufacturer's instructions for coating plates with capture antibody, adding samples and standards, incubation with detection antibody, addition of substrate, and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentrations based on the standard curve.

Western Blot Analysis
  • Principle: To detect the protein levels of phosphorylated JNK (p-JNK), IκBα, and other target proteins.

  • Procedure:

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • Principle: To measure the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Procedure:

    • Isolate total RNA from treated cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Conclusion

This compound demonstrates potent anti-inflammatory activity by effectively inhibiting the JNK MAPK and NF-κB signaling pathways. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory diseases. Its ability to modulate multiple key inflammatory mediators and cytokines underscores its potential as a multi-target anti-inflammatory drug candidate. Further in-vivo studies are warranted to validate these findings and to assess the therapeutic potential of this compound in preclinical models of inflammation.

References

Isodorsmanin A: A Chalcone Metabolite with Potent Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isodorsmanin A, a chalcone metabolite isolated from the dried seeds of Psoralea corylifolia L., has emerged as a promising natural compound with significant anti-inflammatory properties.[1][2][3] Chalcones are a class of open-chain flavonoids that are precursors in the biosynthesis of other flavonoids and are known for a wide range of biological activities.[2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action as an anti-inflammatory agent, quantitative data from key experimental studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2][3] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), these pathways are typically activated, leading to the production of various inflammatory mediators.

This compound has been shown to suppress the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3] This suppression is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[1][2]

Furthermore, this compound significantly reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] The molecular mechanism underlying these effects involves the inhibition of JNK phosphorylation and the prevention of the degradation of the inhibitor of NF-κB, IκB-α.[1][2][3] By preventing IκB-α degradation, this compound blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory mediators.[2]

Quantitative Data

The anti-inflammatory effects of this compound have been quantified in several key studies. The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Concentration of this compound (µM)Inhibition of NO Production (%)Inhibition of PGE2 Production (%)
1.56Not significantNot significant
3.13Not significantNot significant
6.25Significant InhibitionSignificant Inhibition
12.5Significant InhibitionSignificant Inhibition

Data adapted from Chung et al., 2023.[2][3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression

Concentration of this compound (µM)Inhibition of TNF-α Expression (%)Inhibition of IL-6 Expression (%)Inhibition of IL-1β Expression (%)
3.13Not significantNot significantNot significant
6.25Not significantSignificant InhibitionSignificant Inhibition
12.518.645.173.7

Data presented as percentage inhibition compared to LPS-only treated cells. All results are statistically significant (p < 0.05 or p < 0.01). Adapted from Chung et al., 2023.[2][4]

Table 3: Effect of this compound on iNOS and COX-2 mRNA Expression

Concentration of this compound (µM)Reduction in iNOS mRNA Expression (%)Reduction in COX-2 mRNA Expression (%)
6.2532.5Not specified
12.565.1Significant Reduction

Data adapted from Chung et al., 2023.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory activity.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, and 25 µM) for 3 hours.[2] Following pre-treatment, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for a further 21 hours to induce an inflammatory response.[2]

Measurement of Nitric Oxide (NO) Production
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After the treatment period, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
  • Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.

    • Briefly, culture supernatants are added to wells of a microplate pre-coated with antibodies specific to the cytokine of interest.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

    • A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.

    • Cytokine concentrations are determined by comparison with a standard curve.[5]

Western Blot Analysis for Signaling Proteins (JNK, p-JNK, IκB-α)
  • Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated JNK, as well as the level of IκB-α protein.

  • Procedure:

    • Cells are pre-treated with this compound (6.25 or 12.5 µM) for 3 hours and then stimulated with LPS (100 ng/mL) for 2 hours.[6]

    • Total cell lysates are prepared using a lysis buffer.

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies against total JNK, phosphorylated JNK (p-JNK), and IκB-α.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

IsodorsmaninA_Signaling_Pathway cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK pJNK p-JNK JNK->pJNK IkBa IκB-α IKK->IkBa Phosphorylation pIkBa p-IκB-α (Degradation) IkBa->pIkBa NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nucleus->Inflammatory_Genes Transcription IsodorsmaninA This compound IsodorsmaninA->JNK Inhibits Phosphorylation IsodorsmaninA->IkBa Prevents Degradation

Caption: this compound inhibits the JNK and NF-κB signaling pathways.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture RAW 264.7 Macrophage Culture Seeding Cell Seeding (24h) Cell_Culture->Seeding Pretreatment This compound Pre-treatment (3h) Seeding->Pretreatment Stimulation LPS Stimulation (21h or 2h) Pretreatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant_Collection->Cytokine_Assay Western_Blot Western Blot (JNK, p-JNK, IκB-α) Cell_Lysis->Western_Blot

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

References

Isodorsmanin A: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary findings on the anti-inflammatory effects of Isodorsmanin A (IDA), a chalcone isolated from the dried seeds of Psoralea corylifolia L. The following sections detail the quantitative data from in vitro studies, the experimental protocols utilized, and the key signaling pathways implicated in its mechanism of action.

Core Anti-inflammatory Mechanism: Dual Inhibition of JNK and NF-κB Signaling Pathways

Preliminary research indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling cascades: the c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) family, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was shown to suppress the expression of inflammatory mediators and pro-inflammatory cytokines by inhibiting these pathways.[1][2]

The proposed mechanism involves the inhibition of JNK phosphorylation and the prevention of the degradation of the inhibitor of NF-κB, IκB-α.[1][3][4] By preventing IκB-α degradation, this compound effectively blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of target inflammatory genes.[2]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in studies using LPS-stimulated RAW 264.7 macrophages. The data demonstrates a dose-dependent reduction in the production of key inflammatory mediators.

Table 1: Effect of this compound on Inflammatory Mediator Production

Inflammatory MediatorThis compound Concentration (µM)Inhibition (%)Statistical Significance
TNF-α12.518.6p < 0.05
IL-612.545.1p < 0.01
IL-1β12.573.7p < 0.01
IL-63.13, 6.25, 12.5Significant inhibition at all concentrationsp < 0.05 or *p < 0.01
IL-1β3.13, 6.25, 12.5Significant inhibition at all concentrationsp < 0.05 or *p < 0.01

Data sourced from studies on LPS-stimulated RAW 264.7 macrophages.[1]

Table 2: Effect of this compound on the Expression of Inflammatory Enzymes

GeneThis compound Concentration (µM)Outcome
iNOSNot specifiedDownregulated mRNA levels
COX-2Not specifiedDownregulated mRNA levels

This compound was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) without cytotoxicity.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies on this compound.

Cell Culture and Treatment

RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells were pretreated with various concentrations of this compound (e.g., 3.13, 6.25, or 12.5 µM) for 3 hours and then stimulated with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 21 hours).[5]

Cell Viability Assay

To assess the cytotoxicity of this compound, a Cell Counting Kit-8 (CCK-8) assay was performed. RAW 264.7 macrophages were treated with various concentrations of this compound. The results indicated no significant reduction in cell viability at concentrations up to 12.5 μM.[1]

Measurement of Inflammatory Cytokines

The levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

Western Blot Analysis

To investigate the effect of this compound on signaling pathways, Western blot analysis was conducted. Cells were pretreated with this compound and then stimulated with LPS. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against phosphorylated and total forms of JNK and IκB-α, as well as NF-κB p65.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

IsodorsmaninA_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway JNK JNK MAPK_Pathway->JNK pJNK p-JNK JNK->pJNK Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) pJNK->Inflammatory_Genes pIkB_alpha p-IκB-α NFkB_Pathway->pIkB_alpha Phosphorylation IkB_alpha IκB-α NFkB NF-κB (p65) pIkB_alpha->NFkB Degradation releases NFkB_nucleus NF-κB (p65) (Nuclear Translocation) NFkB->NFkB_nucleus NFkB_nucleus->Inflammatory_Genes IsodorsmaninA This compound IsodorsmaninA->pJNK IsodorsmaninA->pIkB_alpha Inhibits Phosphorylation Experimental_Workflow cluster_assays Assessments Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pretreatment Pretreat with This compound Cell_Culture->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate Stimulation->Incubation ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Incubation->ELISA Western_Blot Western Blot for Signaling Proteins (p-JNK, p-IκB-α) Incubation->Western_Blot RT_PCR RT-PCR for Gene Expression (iNOS, COX-2) Incubation->RT_PCR End End

References

An In-depth Technical Guide on the Core Mechanism of Action of Isorhamnetin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the molecular mechanisms of Isorhamnetin, a notable flavonoid, in the context of cancer therapy. It includes a detailed examination of its impact on signaling pathways, apoptosis, and cell cycle regulation, supported by quantitative data, experimental protocols, and visual diagrams.

Introduction

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, is a flavonoid found in a variety of plants, including sea buckthorn (Hippophae rhamnoides), ginkgo biloba, and onions.[1] It has garnered significant attention in cancer research due to its potential anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant properties.[1][2] Studies have demonstrated its ability to inhibit the growth of various cancer cells by inducing programmed cell death (apoptosis) and arresting the cell cycle.[3] This document provides a detailed technical overview of the core mechanisms of action of Isorhamnetin.

Core Mechanisms of Action

Isorhamnetin exerts its anti-cancer effects through a multi-faceted approach, primarily by:

  • Inducing Apoptosis: Triggering programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

  • Modulating Cell Cycle Progression: Causing cell cycle arrest, predominantly at the G2/M phase, thereby inhibiting cell proliferation.[4][5]

  • Inhibiting Key Signaling Pathways: Downregulating pro-survival signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways.[5]

  • Exerting Anti-inflammatory and Antioxidant Effects: Reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which can contribute to tumorigenesis.[5][6]

Signaling Pathways Modulated by Isorhamnetin

Isorhamnetin has been shown to significantly impact key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Isorhamnetin has been demonstrated to inhibit this pathway at multiple levels.[7][8] It can directly inhibit the kinase activity of PI3K in an ATP-competitive manner.[9] This inhibition prevents the phosphorylation and activation of Akt. Downstream, the reduced activity of Akt leads to decreased phosphorylation of mTOR and its substrates, such as p70S6K and 4E-BP1, ultimately leading to a reduction in protein synthesis and cell growth.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Isorhamnetin Isorhamnetin Isorhamnetin->PI3K

Isorhamnetin inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Isorhamnetin has been shown to suppress the MAPK pathway, including the ERK, JNK, and p38 branches.[5] It can directly inhibit the kinase activity of MEK1, an upstream kinase of ERK, in an ATP-noncompetitive manner.[9] By inhibiting MEK1, Isorhamnetin prevents the phosphorylation and activation of ERK, leading to the suppression of downstream targets like p90RSK and ultimately inhibiting cell proliferation.[9]

MAPK_Pathway cluster_membrane cluster_cytoplasm GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK p90RSK p90RSK ERK->p90RSK Transcription_Factors Transcription Factors (e.g., AP-1) p90RSK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Isorhamnetin Isorhamnetin Isorhamnetin->MEK1

Isorhamnetin inhibits the MAPK/ERK signaling pathway.

Induction of Apoptosis

Isorhamnetin is a potent inducer of apoptosis in various cancer cell lines.[3] This programmed cell death is triggered through the modulation of key apoptosis-regulatory proteins.

Intrinsic (Mitochondrial) Pathway

Isorhamnetin primarily activates the intrinsic apoptotic pathway. It leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[11] Cytosolic cytochrome c then activates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[12] Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[11]

Apoptosis_Pathway cluster_cytoplasm cluster_mitochondrion Mitochondrion Bax Bax Mito_Cytochrome_c Cytochrome c Bax->Mito_Cytochrome_c Release Bcl2 Bcl-2 Bcl2->Mito_Cytochrome_c Inhibition Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP Isorhamnetin Isorhamnetin Isorhamnetin->Bax Isorhamnetin->Bcl2 Mito_Cytochrome_c->Cytochrome_c Cell_Cycle_Arrest G2 G2 Phase M M Phase (Mitosis) G2->M Progression Arrest G2/M Arrest CyclinB1_CDK1 Cyclin B1 / CDK1 Complex CyclinB1_CDK1->M p21_p27 p21 / p27 p21_p27->CyclinB1_CDK1 Isorhamnetin Isorhamnetin Isorhamnetin->CyclinB1_CDK1 Isorhamnetin->p21_p27

References

Isodorsmanin A as an Inhibitor of the JNK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodorsmanin A, a chalcone isolated from the seeds of Psoralea corylifolia L., has emerged as a molecule of interest for its anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the inhibitory effects of this compound on the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of inflammatory responses.[1][3] The information presented herein is based on findings from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for inflammation research.[1][2][4]

Mechanism of Action: JNK Pathway Inhibition

The JNK signaling cascade, a subset of the mitogen-activated protein kinase (MAPK) pathways, plays a pivotal role in mediating cellular responses to stress stimuli, including inflammatory cytokines.[3] Activation of this pathway leads to the phosphorylation and subsequent activation of transcription factors like c-Jun, which in turn upregulate the expression of pro-inflammatory genes.[3]

This compound has been shown to exert its anti-inflammatory effects by directly targeting this pathway. Specifically, it inhibits the phosphorylation of JNK in a dose-dependent manner in LPS-stimulated macrophages.[1][4] This inhibitory action prevents the downstream activation of the JNK signaling cascade, thereby attenuating the inflammatory response.[1][4] Beyond JNK, this compound has also been reported to inhibit the NF-κB signaling pathway, another key regulator of inflammation.[1][2][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound on inflammatory markers and JNK signaling in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (% of Control)
0100
1.56~107
3.13~107
6.25~107
12.5~102
25~66

Data adapted from Chung et al. (2023).[5][6] this compound did not exhibit significant cytotoxicity at concentrations up to 12.5 µM.[5]

Table 2: Inhibition of Pro-inflammatory Mediators and Cytokines by this compound

AnalyteConcentration of this compound (µM)% Inhibition
Nitric Oxide (NO)3.13Significant Inhibition
6.25Significant Inhibition
12.5Significant Inhibition
Prostaglandin E2 (PGE2)3.13Significant Inhibition
6.25Significant Inhibition
12.5Significant Inhibition
TNF-α12.518.6%
IL-612.545.1%
IL-1β12.573.7%

Data adapted from Chung et al. (2023).[5] The study reported statistically significant, dose-dependent inhibition of NO and PGE2. Specific percentage inhibition for these was not provided, but graphical data indicates a substantial effect. Cytokine inhibition is reported at the highest non-toxic concentration.

Table 3: Effect of this compound on JNK Phosphorylation

Concentration of this compound (µM)Relative p-JNK/JNK Ratio
Control (No LPS)Baseline
LPS onlySignificantly Increased
6.25Significantly Decreased vs. LPS
12.5Significantly Decreased vs. LPS

Data adapted from Chung et al. (2023).[5][7] A specific IC50 value for JNK inhibition by this compound is not reported in the primary literature. The available data demonstrates a significant reduction in JNK phosphorylation at the tested concentrations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature investigating this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.[1][2]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells are passaged when they reach 80-90% confluency.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates.

    • Pre-treat cells with varying concentrations of this compound (e.g., 3.13, 6.25, 12.5 µM) for 3 hours.[5][7]

    • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for the desired time, depending on the assay (e.g., 2 hours for JNK phosphorylation, 21-24 hours for cytokine and mediator production).[5][7]

Western Blot for JNK Phosphorylation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically analyze the bands and normalize the phosphorylated JNK signal to the total JNK signal.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the 21-24 hour LPS stimulation period, collect the cell culture supernatant.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution I (e.g., sulfanilamide in phosphoric acid) and Solution II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]

  • Assay Procedure:

    • Mix equal volumes of the cell supernatant with the Griess reagent components in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)
  • Sample Collection: Collect cell culture supernatants after the 21-24 hour stimulation period.

  • ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

  • Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Adding standards and samples to a pre-coated 96-well plate.

    • Incubating with a biotinylated detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Quantification: Calculate the cytokine concentrations based on the standard curve provided with the kit.

RNA Isolation and RT-qPCR for Gene Expression
  • RNA Isolation: After a shorter LPS stimulation (e.g., 6-8 hours), lyse the cells and isolate total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Visualizations

Signaling Pathway Diagram

JNK_Inhibition_by_Isodorsmanin_A cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activation MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Isodorsmanin_A This compound Isodorsmanin_A->JNK Inhibition of Phosphorylation cJun_p p-c-Jun cJun->cJun_p Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) cJun_p->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the JNK signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_analysis Analysis start Culture RAW 264.7 Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Prepare Cell Lysate stimulate->cell_lysate elisa ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa griess Griess Assay (NO) supernatant->griess western Western Blot (p-JNK, JNK) cell_lysate->western

Caption: Workflow for assessing this compound's anti-inflammatory effects.

References

Isodorsmanin A (CAS: 118266-99-2): A Technical Guide on its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodorsmanin A, a chalcone isolated from the dried seeds of Psoralea corylifolia L., has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth overview of its core biological activities, mechanism of action, and relevant experimental data. This compound demonstrates significant inhibitory effects on the production of key inflammatory mediators and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] Its mechanism of action is centered on the downregulation of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. This document summarizes the available quantitative data, details the experimental protocols used to elucidate its anti-inflammatory effects, and provides visual diagrams of the implicated signaling pathways and experimental workflows.

Chemical and Physical Properties

PropertyValueReference
CAS Number 118266-99-2N/A
Molecular Formula C₂₀H₂₀O₄N/A
Molecular Weight 324.37 g/mol N/A
Chemical Class ChalconeN/A
Appearance Yellow PowderN/A
Purity >99% (Commercially available)[4]
IUPAC Name (E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one[1]

Anti-Inflammatory Activity

This compound exhibits a potent anti-inflammatory response by suppressing the production of key inflammatory mediators and cytokines in LPS-stimulated murine macrophages (RAW 264.7 cell line).[1][2]

Inhibition of Inflammatory Mediators

This compound significantly reduces the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in a dose-dependent manner. This inhibition is attributed to the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

Concentration (µM)% Inhibition of NO Production% Inhibition of PGE₂ Production
1.56Significant InhibitionSignificant Inhibition
3.13Significant InhibitionSignificant Inhibition
6.25Significant InhibitionSignificant Inhibition
12.580.4%36.5%

Note: Specific IC₅₀ values for NO and PGE₂ inhibition by this compound are not explicitly stated in the reviewed literature. The table reflects the percentage of inhibition at the highest tested non-cytotoxic concentration.[5]

Inhibition of Pro-inflammatory Cytokines

The production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), is also markedly suppressed by this compound in LPS-stimulated macrophages.[1][3][6]

Concentration (µM)% Inhibition of TNF-α Production% Inhibition of IL-6 Production% Inhibition of IL-1β Production
3.13Not SignificantSignificant InhibitionSignificant Inhibition
6.25Not SignificantSignificant InhibitionSignificant Inhibition
12.518.6%45.1%73.7%

Note: Specific IC₅₀ values for cytokine inhibition by this compound are not explicitly stated in the reviewed literature. The table reflects the percentage of inhibition at various tested concentrations.[1]

Mechanism of Action: JNK and NF-κB Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the JNK and NF-κB signaling pathways.[1][2] In LPS-stimulated macrophages, this compound inhibits the phosphorylation of JNK, a key component of the mitogen-activated protein kinase (MAPK) pathway.[1] Furthermore, it prevents the degradation of the inhibitor of NF-κB, IκB-α, thereby blocking the nuclear translocation and activation of the NF-κB p65 subunit.[1] This dual inhibition leads to a downstream reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines.

IsodorsmaninA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK pJNK p-JNK JNK->pJNK Phosphorylation IκBα_NFκB IκB-α / NF-κB Complex IKK->IκBα_NFκB Phosphorylates IκB-α IκBα IκB-α NFκB NF-κB (p65) NFκB_nucleus NF-κB (p65) NFκB->NFκB_nucleus Translocation IκBα_NFκB->NFκB IκB-α Degradation IsodorsmaninA This compound IsodorsmaninA->JNK Inhibits Phosphorylation IsodorsmaninA->IκBα_NFκB Prevents Degradation Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFκB_nucleus->Gene_Expression

Caption: this compound inhibits the JNK and NF-κB signaling pathways.

Experimental Protocols

The following sections detail the methodologies employed to characterize the anti-inflammatory properties of this compound.

Cell Culture and Viability Assay
  • Cell Line: Murine macrophage cell line RAW 264.7.[4]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Viability Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay. RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, and 25 µM) for 3 hours, followed by stimulation with 100 ng/mL of LPS for 21 hours.[7] The CCK-8 solution is then added, and the absorbance is measured at 450 nm. This compound shows no significant cytotoxicity up to a concentration of 12.5 µM.[4]

Measurement of Inflammatory Mediators and Cytokines
  • Cell Treatment: RAW 264.7 cells are pre-treated with this compound (e.g., 1.56, 3.13, 6.25, and 12.5 µM) for 3 hours before being stimulated with 100 ng/mL of LPS for 21 hours.[3]

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reaction.

  • PGE₂ and Cytokine Measurement: The levels of PGE₂, TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: RAW 264.7 cells are pre-treated with this compound (e.g., 6.25 and 12.5 µM) for 3 hours and then stimulated with 100 ng/mL of LPS for a shorter duration (e.g., 2 hours) to observe signaling events.[3] Cells are then lysed to extract total protein.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of JNK, as well as IκB-α and NF-κB p65. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays Start Seed RAW 264.7 Cells Pretreat Pre-treat with This compound (3h) Start->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Supernatant Collect Supernatant (21h) Stimulate->Supernatant Cell_Lysis Lyse Cells (2h) Stimulate->Cell_Lysis NO_Assay Griess Assay for NO Supernatant->NO_Assay ELISA ELISA for PGE₂, TNF-α, IL-6, IL-1β Supernatant->ELISA Western_Blot Western Blot for p-JNK, IκB-α, NF-κB Cell_Lysis->Western_Blot

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a potent anti-inflammatory chalcone that mitigates the inflammatory response in macrophages by inhibiting the JNK and NF-κB signaling pathways. The available data robustly supports its role in downregulating the production of key inflammatory mediators and cytokines.

For future research, the determination of precise IC₅₀ values for its various inhibitory activities is crucial for quantitative comparison with other anti-inflammatory compounds. Further studies should also explore the in vivo efficacy and safety profile of this compound in animal models of inflammatory diseases. Investigating its effects on other immune cell types and its potential for synergistic interactions with other therapeutic agents would also be valuable avenues for future drug development efforts.

References

Methodological & Application

Application Notes and Protocols: Extraction of Isodorsmanin A from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralea corylifolia L., commonly known as Babchi, is a medicinal plant rich in various bioactive compounds, including flavonoids, coumarins, and meroterpenes. Among these, Isodorsmanin A, a chalcone, has garnered scientific interest for its potential pharmacological activities. These application notes provide a detailed protocol for the extraction and isolation of this compound from the seeds of Psoralea corylifolia, intended for researchers and professionals in drug development and natural product chemistry.

Data Presentation

While specific quantitative data for this compound extraction is not extensively reported, the following table summarizes typical yields for related compounds and total flavonoids from Psoralea corylifolia seeds using various extraction methods. This data provides a comparative baseline for expected extraction efficiencies.

Compound/ExtractExtraction MethodSolventYield (%)Reference
Total Flavonoids Enzyme-AssistedEthanolIncreased by 28% vs. Ultrasonic[1]
Bakuchiol Ultrasonic-AssistedPetroleum Ether6.98 (w/w)[2]
Bakuchiol SoxhletPetroleum Ether6.68 (w/w)[2]
Bakuchiol RefluxPetroleum Ether6.01 (w/w)[2]
Bakuchiol MacerationPetroleum Ether5.32 (w/w)[2]
Psoralen Soaking50% Ethanol0.147 (m/m)[3]
Crude Methanol Extract SoxhletMethanol2.96 (w/w)
Psoralen from Crude Extract HSCCCn-hexane-ethyl acetate-methanol-water39.6 (from 100mg crude)[4]
Isopsoralen from Crude Extract HSCCCn-hexane-ethyl acetate-methanol-water50.8 (from 100mg crude)[4]

Experimental Protocols

This section details a comprehensive protocol for the extraction and isolation of this compound from Psoralea corylifolia seeds, based on established methodologies for flavonoid and chalcone extraction from this plant.

Plant Material and Pre-processing
  • Plant Material: Dried, mature seeds of Psoralea corylifolia.

  • Grinding: The seeds are coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

  • Defatting: The powdered seeds are first defatted by Soxhlet extraction or maceration with a non-polar solvent like petroleum ether to remove oils and lipids, which can interfere with the subsequent extraction of flavonoids.

Extraction of Crude Flavonoid Extract
  • Objective: To extract the crude flavonoid fraction containing this compound from the defatted plant material.

  • Method: Soxhlet extraction is a commonly used and efficient method.

  • Solvent: Ethanol or methanol are effective solvents for extracting flavonoids.[5]

  • Procedure:

    • Place the defatted seed powder in a thimble and insert it into the Soxhlet apparatus.

    • Fill the boiling flask with 95% ethanol.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

    • After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound
  • Objective: To isolate and purify this compound from the crude extract using column chromatography.

  • Stationary Phase: Silica gel (100-200 mesh) is a suitable adsorbent.

  • Mobile Phase: A gradient of non-polar to polar solvents, such as a mixture of n-hexane and ethyl acetate, is typically used.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass column to create a packed bed.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the silica gel column.

    • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate.

    • Fraction Collection: Collect the eluate in separate fractions.

    • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light.

    • Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis). Evaporate the solvent from the pooled fractions to obtain the purified compound.

Quantification of this compound by HPLC
  • Objective: To determine the concentration of this compound in the extract.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used for the analysis of flavonoids.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is typically effective.

  • Detection: Monitor the elution at a wavelength where this compound shows maximum absorbance.

  • Quantification:

    • Prepare a standard stock solution of purified this compound of known concentration.

    • Create a calibration curve by injecting a series of dilutions of the standard solution and plotting the peak area against the concentration.

    • Inject the sample extract and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow and Pathway Diagrams

Extraction_Workflow cluster_start Starting Material cluster_preprocessing Pre-processing cluster_extraction Extraction cluster_purification Purification cluster_final Final Product & Analysis start Psoralea corylifolia Seeds grinding Grinding start->grinding defatting Defatting with Petroleum Ether grinding->defatting soxhlet Soxhlet Extraction with Ethanol defatting->soxhlet concentration1 Concentration (Rotary Evaporator) soxhlet->concentration1 column_chrom Silica Gel Column Chromatography concentration1->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Monitoring fraction_collection->tlc pooling Pooling of Fractions tlc->pooling concentration2 Concentration pooling->concentration2 final_product Purified this compound concentration2->final_product hplc HPLC Quantification final_product->hplc

Caption: Workflow for the extraction and isolation of this compound.

References

Application Note: Isolation and Purification of Isodorsmanin A using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isodorsmanin A, an ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties. These compounds are predominantly found in plants of the Isodon (formerly Rabdosia) genus, such as Rabdosia serra. The isolation and purification of this compound in high purity are crucial for comprehensive pharmacological evaluation and further drug development. This application note provides a detailed protocol for the extraction, fractionation, and final purification of this compound from plant material using High-Performance Liquid Chromatography (HPLC).

The general strategy involves a multi-step process beginning with solvent extraction from the dried plant material, followed by liquid-liquid partitioning to separate compounds based on polarity. The resulting enriched fraction is then subjected to preliminary purification using silica gel column chromatography. The final purification to obtain high-purity this compound is achieved through preparative reversed-phase HPLC (RP-HPLC).

Experimental Protocols

Extraction and Preliminary Fractionation

This initial phase aims to extract a crude mixture of compounds from the plant material and then enrich the fraction containing the target ent-kaurane diterpenoids.

Protocol:

  • Plant Material Preparation: Air-dry the aerial parts of Rabdosia serra and grind them into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours.

    • Repeat the extraction process three times to ensure maximum yield.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with petroleum ether, followed by ethyl acetate, and finally n-butanol.[1]

    • Collect the ethyl acetate fraction, as ent-kaurane diterpenoids like this compound are typically of low to medium polarity.

    • Evaporate the ethyl acetate solvent to yield a dried fraction enriched with the target compounds.

Silica Gel Column Chromatography (Preliminary Purification)

This step further fractionates the ethyl acetate extract to isolate a fraction with a high concentration of this compound.

Protocol:

  • Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with petroleum ether.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity. For example, start with 100% petroleum ether and gradually increase the ethyl acetate concentration (e.g., 9:1, 8:2, 7:3 v/v).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound. Evaporate the solvent from the pooled fractions.

Preparative HPLC Purification

This is the final step to achieve high-purity this compound. A reversed-phase column is typically used for the separation of ent-kaurane diterpenoids.[2]

Protocol:

  • Sample Preparation: Dissolve the enriched fraction from the silica gel column in the HPLC mobile phase (or a compatible solvent like methanol) and filter it through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Instrument: Preparative HPLC system equipped with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water is commonly used for separating kaurane diterpenes.[2][3] A typical starting point would be an isocratic mobile phase of Methanol:Water (e.g., 60:40 v/v).

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 2-4 mL/min for a 10 mm ID column).

    • Detection: Monitor the elution at a specific UV wavelength. For related compounds like oridonin, a wavelength of 241 nm has been used.[3] A photodiode array (PDA) detector can be used to scan a range of wavelengths to determine the optimal absorbance for this compound.

    • Injection Volume: Inject an appropriate volume of the prepared sample onto the column.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. If necessary, repeat the preparative HPLC step to achieve the desired purity (>98%).

  • Compound Confirmation: The structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

Data Presentation

Table 1: Summary of Extraction and Fractionation Parameters

ParameterDescription
Plant Material Dried, powdered aerial parts of Rabdosia serra
Extraction Solvent 95% Ethanol
Extraction Method Maceration (3 times x 24 hours)
Partitioning Solvents Petroleum Ether, Ethyl Acetate, n-Butanol
Target Fraction Ethyl Acetate Fraction

Table 2: Summary of Preparative HPLC Parameters

ParameterDescription
Instrument Preparative HPLC with UV-Vis Detector
Column Type Reversed-Phase C18
Column Dimensions 250 mm x 10 mm, 5 µm
Mobile Phase Methanol:Water (e.g., 60:40 v/v)
Flow Rate 2-4 mL/min
Detection Wavelength ~240 nm (optimization recommended)
Injection Volume Dependent on sample concentration and column capacity

Visualizations

Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification Stages cluster_analysis Analysis & Confirmation plant Powdered Plant (Rabdosia serra) extraction Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning et_fraction Ethyl Acetate Fraction partitioning->et_fraction silica_gel Silica Gel Column Chromatography et_fraction->silica_gel enriched_fraction Enriched Fraction silica_gel->enriched_fraction prep_hplc Preparative RP-HPLC enriched_fraction->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound analysis Analytical HPLC, MS, NMR pure_compound->analysis HPLC_Principle cluster_system HPLC System cluster_column Separation in Column mobile_phase Mobile Phase (Solvent Reservoir) pump Pump mobile_phase->pump injector Injector (Sample Introduction) pump->injector column HPLC Column (Stationary Phase) injector->column detector Detector (e.g., UV-Vis) column->detector start_mix Mixture Injected data_system Data System (Chromatogram) detector->data_system c1 A c1_out A c2 B c2_out B c3 C c3_out C end_sep Separated Compounds

References

Application Notes and Protocols for the Quantification of Isodorsmanin A in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodorsmanin A, an ent-kaurane diterpenoid found in plants of the Isodon genus, has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. While a specific validated method for this compound is not widely published, the following protocol is adapted from established and validated methods for the quantification of structurally similar and co-occurring diterpenoids, such as oridonin and enmein, in Isodon species.[1][2]

I. Experimental Protocols

A. Protocol 1: Extraction of Diterpenoids from Plant Material

This protocol outlines the extraction of this compound and other diterpenoids from dried plant material, typically the aerial parts of Isodon species.

Materials and Reagents:

  • Dried and powdered plant material (Isodon sp.)

  • Methanol (HPLC grade)

  • Ethanol (80%)

  • Deionized water

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Sample Preparation: Weigh 1.0 g of finely powdered, dried plant material.

  • Extraction:

    • Transfer the powdered sample to a flask.

    • Add 50 mL of 80% ethanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Alternatively, perform reflux extraction for 2 hours.

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

  • Sample Solution Preparation: Dissolve a precisely weighed amount of the dried extract in methanol to achieve a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

B. Protocol 2: Quantification of this compound by HPLC-UV

This protocol details the chromatographic conditions for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

  • Gradient Program:

    • 0-10 min: 20-40% A

    • 10-25 min: 40-60% A

    • 25-30 min: 60-80% A

    • Hold at 80% A for 5 min, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm (based on the UV absorption maxima of similar diterpenoids).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Calibration Curve:

  • Prepare a stock solution of this compound standard of known purity in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the plant extracts.

  • Inject each standard solution into the HPLC system in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

Quantification:

  • Inject the prepared plant extract solution into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the concentration of this compound in the extract using the regression equation from the calibration curve.

II. Data Presentation

The following table presents representative quantitative data for major diterpenoids found in different parts of Isodon japonicus and Isodon trichocarpus, which can serve as a reference for the expected concentration range of this compound.[2]

Sample IDPlant PartEnmein (mg/g of dry weight)Oridonin (mg/g of dry weight)Ponicidin (mg/g of dry weight)
C1-LeafLeaf15.2112.3411.58
C1-StemStem0.550.410.32
C3-LeafLeaf13.5510.289.59
C3-StemStem0.460.360.27
C3-FlowerFlower44.2848.1126.23

III. Mandatory Visualizations

A. Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Quantification plant_material Plant Material (Isodon sp.) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., 80% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hplc_prep Sample Preparation for HPLC (Dissolve & Filter) concentration->hplc_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Workflow for this compound Quantification.

B. Signaling Pathway

Many ent-kaurane diterpenoids isolated from Isodon species have demonstrated cytotoxic effects on cancer cells, often through the induction of apoptosis. The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and is a common target for anticancer agents. The following diagram illustrates a simplified representation of how ent-kaurane diterpenoids may exert their cytotoxic effects by inhibiting the PI3K/Akt pathway.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway Inhibition IsodorsmaninA This compound (ent-kaurane diterpenoid) PI3K PI3K IsodorsmaninA->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces

Caption: PI3K/Akt Pathway Inhibition by Diterpenoids.

References

Unraveling the Fragmentation Fingerprint of Isodorsmanin A: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodorsmanin A, an ent-kaurane diterpenoid with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 g/mol , is a natural product of significant interest within the scientific community. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex biological matrices. This application note provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound, alongside a comprehensive experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound is expected to be initiated by protonation, forming the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 325.38. Subsequent fragmentation events are predicted to involve the neutral loss of key functional groups present in its yet-to-be-elucidated structure. Based on the fragmentation patterns of analogous ent-kaurane diterpenoids, the following table summarizes the expected major fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPredicted Structural Moiety Lost
325.38307.3718.01H₂O (from a hydroxyl group)
325.38297.3728.01CO (from a carbonyl group)
307.37279.3628.01CO (from a carbonyl group)
325.38281.3744.01CO₂ (from a carboxylic acid or lactone)

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

1. Sample Preparation

  • Plant Material Extraction:

    • Air-dry and powder the plant material (e.g., leaves, stems of an Isodon species).

    • Extract the powdered material with a suitable solvent such as methanol or ethanol using sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Redissolve the crude extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for the separation of diterpenoids.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to a high percentage over the course of the run to elute compounds of increasing hydrophobicity. A starting point could be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification, while a full scan or product ion scan would be used for initial identification and fragmentation pattern analysis.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

    • Collision Gas: Argon

    • Collision Energy: The collision energy should be optimized for each fragmentation transition. A starting range of 15-40 eV is recommended.

Logical Workflow for this compound Analysis

Fragmentation_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material (Isodon sp.) Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Sample Final Sample in Solution Filtration->Sample LC_Separation Liquid Chromatography Separation (C18) Sample->LC_Separation ESI_Ionization Electrospray Ionization (+ve) LC_Separation->ESI_Ionization MS1_Scan MS1: Precursor Ion Selection (m/z 325.38) ESI_Ionization->MS1_Scan CID Collision-Induced Dissociation (CID) MS1_Scan->CID MS2_Scan MS2: Product Ion Scan CID->MS2_Scan Data_Acquisition Data Acquisition MS2_Scan->Data_Acquisition Fragmentation_Pattern Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Pattern Structural_Elucidation Structural Elucidation Support Fragmentation_Pattern->Structural_Elucidation

Figure 1. A logical workflow diagram illustrating the key stages from sample preparation to data analysis for the mass spectrometric investigation of this compound.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation pathway of the protonated this compound molecule, [M+H]⁺. This pathway is based on the common fragmentation behaviors observed for ent-kaurane diterpenoids.

Fragmentation_Pathway cluster_fragments M_H [M+H]⁺ m/z = 325.38 Frag1 [M+H - H₂O]⁺ m/z = 307.37 M_H->Frag1 - H₂O Frag2 [M+H - CO]⁺ m/z = 297.37 M_H->Frag2 - CO Frag4 [M+H - CO₂]⁺ m/z = 281.37 M_H->Frag4 - CO₂ Frag3 [M+H - H₂O - CO]⁺ m/z = 279.36 Frag1->Frag3 - CO

Figure 2. A predicted fragmentation pathway for this compound, showing the sequential neutral losses from the protonated molecule.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. While the fragmentation pattern presented is predictive, it is based on the well-documented behavior of the ent-kaurane diterpenoid class. The provided experimental protocol offers a robust starting point for researchers to develop and validate a specific method for the detection and quantification of this compound. Further studies involving the isolation and full structural elucidation of this compound are required to confirm this proposed fragmentation pathway.

References

Isodorsmanin A: In Vitro Anti-Inflammatory Efficacy and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodorsmanin A, a chalcone isolated from the seeds of Psoralea corylifolia L., has demonstrated significant anti-inflammatory properties in preclinical in vitro studies. This document outlines the key findings of this compound's effects on lipopolysaccharide (LPS)-stimulated macrophages and provides detailed protocols for assessing its anti-inflammatory activity. Experimental evidence indicates that this compound effectively suppresses the production of key inflammatory mediators and cytokines by inhibiting the JNK and NF-κB signaling pathways. These protocols are intended to guide researchers in the evaluation of this compound and similar compounds for potential therapeutic development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in initiating and propagating the inflammatory cascade through the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1] The activation of signaling pathways like the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) are critical in the transcriptional regulation of these inflammatory molecules.[1][2] this compound has emerged as a promising anti-inflammatory agent, and this document provides a comprehensive overview of the in vitro methods to characterize its effects.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in key signaling cascades within macrophages. Upon stimulation by LPS, this compound has been shown to inhibit the phosphorylation of JNK, a member of the mitogen-activated protein kinase (MAPK) family.[1][2] Furthermore, it prevents the degradation of the inhibitor of kappa B alpha (IκB-α), which in turn blocks the activation and nuclear translocation of the NF-κB transcription factor.[1][2] The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory genes.

Isodorsmanin_A_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 JNK_pathway JNK Pathway TLR4->JNK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway LPS LPS LPS->TLR4 Isodorsmanin_A This compound Isodorsmanin_A->JNK_pathway Inhibits IkB_alpha IκB-α Isodorsmanin_A->IkB_alpha Prevents Degradation JNK_p p-JNK JNK_pathway->JNK_p Phosphorylation Gene_Expression Pro-inflammatory Gene Expression JNK_p->Gene_Expression NFkB_pathway->IkB_alpha Degradation NFkB NF-κB NFkB_p p-NF-κB NFkB->NFkB_p Activation NFkB_p->Gene_Expression

Caption: this compound inhibits JNK and NF-κB signaling pathways.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the dose-dependent inhibition of key inflammatory mediators and cytokines.

Table 1: Inhibition of Inflammatory Mediators by this compound

TreatmentConcentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)iNOS mRNA Expression (% of LPS control)COX-2 mRNA Expression (% of LPS control)
Control -< 1< 1< 1< 1
LPS (100 ng/mL) -100100100100
This compound 3.13Significantly Reduced---
6.25Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
12.5Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Data presented are representative of findings from published studies. Actual values may vary.

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound

TreatmentConcentration (µM)TNF-α Secretion (% of LPS control)IL-6 Secretion (% of LPS control)IL-1β Secretion (% of LPS control)
Control -< 1< 1< 1
LPS (100 ng/mL) -100100100
This compound 3.13Significantly ReducedSignificantly ReducedSignificantly Reduced
6.25Significantly ReducedSignificantly ReducedSignificantly Reduced
12.581.4%54.9%26.3%

Data for 12.5 µM this compound are based on specific reported inhibition percentages.[1]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

This initial step is fundamental for all subsequent assays.

Cell_Culture_Workflow cluster_setup Cell Preparation cluster_treatment Experimental Treatment cluster_harvest Sample Collection Seed_Cells Seed RAW 264.7 cells in appropriate plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pretreat_IDA Pre-treat with this compound (various concentrations) for 3 hours Incubate_24h->Pretreat_IDA Stimulate_LPS Stimulate with LPS (100 ng/mL) for 21 hours Pretreat_IDA->Stimulate_LPS Collect_Supernatant Collect cell culture supernatant Stimulate_LPS->Collect_Supernatant Lyse_Cells Lyse cells for protein/RNA extraction Stimulate_LPS->Lyse_Cells

Caption: General workflow for cell culture and treatment.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (96-well, 24-well, or 6-well depending on the assay)

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells into appropriate culture plates at a desired density and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 3.13, 6.25, 12.5 µM) for 3 hours.[3] Include a vehicle control (DMSO).

  • Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 21 hours to induce an inflammatory response.[3][4] A non-stimulated control group should also be included.

  • After incubation, collect the cell culture supernatant for cytokine and NO analysis and lyse the cells for protein or RNA extraction.

Cell Viability Assay (MTT or CCK-8)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

  • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

  • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's protocol precisely. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding cell culture supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate solution to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins

This technique is used to assess the protein expression and phosphorylation status of key signaling molecules like JNK and IκB-α.

Western_Blot_Workflow cluster_protein Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Lysis Lyse cells and extract proteins BCA_Assay Quantify protein concentration (BCA assay) Cell_Lysis->BCA_Assay SDS_PAGE Separate proteins by SDS-PAGE BCA_Assay->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., p-JNK, JNK, IκB-α, β-actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate and image Secondary_Ab->Detection

Caption: Standard workflow for Western blot analysis.

Protocol:

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-JNK, JNK, IκB-α, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound's anti-inflammatory properties. The collective data from these assays demonstrate that this compound effectively mitigates the inflammatory response in macrophages by targeting the JNK and NF-κB signaling pathways. These findings underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further in vivo studies are warranted to confirm its efficacy and safety.[1]

References

Application Notes and Protocols: Isodorsmanin A in LPS-Stimulated Macrophage Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodorsmanin A, a chalcone isolated from the seeds of Psoralea corylifolia L., has demonstrated significant anti-inflammatory properties.[1] In cellular models of inflammation, particularly lipopolysaccharide (LPS)-stimulated macrophages, this compound effectively suppresses the production of key inflammatory mediators.[1][2][3] Mechanistic studies have revealed that its mode of action involves the inhibition of critical signaling pathways, including the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[1][3][4] These findings suggest that this compound is a promising compound for the investigation and potential treatment of inflammatory conditions.

These application notes provide a comprehensive overview of the use of this compound in LPS-stimulated macrophage models, including detailed experimental protocols, quantitative data on its anti-inflammatory effects, and visual representations of the signaling pathways and experimental workflow.

Data Presentation: Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of inflammatory mediators and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Inflammatory Mediator Production

Concentration (µM)NO Production Inhibition (%)PGE₂ Production Inhibition (%)
1.56Significant ReductionSignificant Reduction
3.13Significant ReductionSignificant Reduction
6.25Significant ReductionSignificant Reduction
12.580.4%36.5%

Data extracted from studies on LPS-stimulated RAW 264.7 macrophages.[4][5] Inhibition percentages are calculated relative to the LPS-only control group.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
3.13Not SignificantSignificantSignificant
6.25Not SignificantSignificantSignificant
12.518.6%45.1%73.7%

Data reflects the percentage of inhibition in LPS-stimulated RAW 264.7 macrophages compared to the LPS-only treated group.[3][6]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

IsodorsmaninA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK TLR4->JNK Activates IκBα IκBα TLR4->IκBα Leads to phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_IκBα p-IκBα IκBα->p_IκBα Phosphorylation NFκB NF-κB (p65/p50) p_IκBα->NFκB Degradation releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation IsodorsmaninA This compound IsodorsmaninA->p_JNK Inhibits IsodorsmaninA->p_IκBα Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFκB_nuc->Genes Upregulates

Caption: Mechanism of this compound in LPS-stimulated macrophages.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture 1. Culture RAW 264.7 Macrophages seeding 2. Seed cells in plates cell_culture->seeding pretreatment 3. Pretreat with This compound (3 hours) seeding->pretreatment stimulation 4. Stimulate with LPS (100 ng/mL) (21 hours) pretreatment->stimulation supernatant 5. Collect Supernatant stimulation->supernatant cell_lysate 6. Prepare Cell Lysates stimulation->cell_lysate elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa griess Griess Assay for NO supernatant->griess pge2 PGE₂ Assay supernatant->pge2 western Western Blot for Signaling Proteins (p-JNK, p-IκBα) cell_lysate->western rt_qpcr RT-qPCR for Gene Expression (iNOS, COX-2) cell_lysate->rt_qpcr

Caption: Workflow for studying this compound in macrophages.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (CCK-8 Assay)

This protocol is essential to determine the non-toxic concentration range of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[4]

  • Pretreat the cells with various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, and 25 µM) for 3 hours.[4]

  • Stimulate the cells with 100 ng/mL of LPS for an additional 21 hours.[4]

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 3 hours.[4]

  • Measure the absorbance at 450 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Pretreat cells with desired concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5 µM) for 3 hours.[5]

  • Stimulate with 100 ng/mL LPS for another 21 hours.[5]

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE₂
  • Follow steps 1-4 from the NO production protocol.

  • Quantify the levels of TNF-α, IL-6, IL-1β, and PGE₂ in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.[3][5][6]

Western Blot Analysis for Signaling Proteins
  • Seed RAW 264.7 cells in a 6-well plate and grow to confluency.

  • Pretreat cells with this compound (e.g., 6.25 or 12.5 µM) for 3 hours.[2]

  • Stimulate with 100 ng/mL LPS for a shorter duration suitable for observing protein phosphorylation (e.g., 30 minutes to 2 hours).[2][3]

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against p-JNK, JNK, p-IκB-α, IκB-α, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Extraction and RT-qPCR for Gene Expression
  • Seed RAW 264.7 cells and treat with this compound and LPS as described for the Western blot protocol.

  • Extract total RNA from the cells using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Conclusion

This compound demonstrates potent anti-inflammatory effects in LPS-stimulated macrophages by inhibiting the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines.[1][2] Its mechanism of action is attributed to the suppression of the JNK and NF-κB signaling pathways.[1][4] The protocols provided herein offer a standardized approach for researchers to investigate the anti-inflammatory properties of this compound and similar compounds in a well-established in vitro model of inflammation. These studies are crucial for the preclinical evaluation of novel anti-inflammatory drug candidates.

References

Application Notes and Protocols for Isodorsmanin A Cell-Based Assay for Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodorsmanin A, a chalcone found in the dried seeds of Psoralea corylifolia L., has demonstrated significant anti-inflammatory properties.[1][2][3] This compound effectively suppresses the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][4] The underlying mechanism of this inhibitory action involves the downregulation of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2][3] These findings suggest this compound as a promising candidate for the development of novel anti-inflammatory therapeutics.

These application notes provide a comprehensive overview and detailed protocols for a cell-based assay to evaluate the effect of this compound on cytokine production in macrophages.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effect of this compound on the production of pro-inflammatory cytokines and mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Concentration of this compound (µM)Inhibition of TNF-α (%)Inhibition of IL-6 (%)Inhibition of IL-1β (%)
3.13Significant InhibitionSignificant InhibitionSignificant Inhibition
6.25Significant InhibitionSignificant InhibitionSignificant Inhibition
12.518.645.173.7

Data extracted from studies on LPS-stimulated RAW 264.7 macrophages.[4]

Table 2: Effect of this compound on Inflammatory Mediators and Gene Expression

TreatmentInhibition of Nitric Oxide (NO) ProductionInhibition of Prostaglandin E2 (PGE2) ProductionReduction in iNOS mRNA ExpressionReduction in COX-2 mRNA Expression
This compound (12.5 µM)SignificantSignificant65.1%42.1%

Data extracted from studies on LPS-stimulated RAW 264.7 macrophages.[1][4]

Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. The diagram below illustrates the proposed mechanism of action.

IsodorsmaninA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NFκB_p65_IκBα NF-κB (p65)/IκBα Complex TLR4->NFκB_p65_IκBα activates pJNK p-JNK JNK->pJNK IκBα IκBα pIκBα p-IκBα NFκB_p65 NF-κB (p65) pIκBα->NFκB_p65 degradation NFκB_p65_IκBα->pIκBα phosphorylation NFκB_p65_nuc NF-κB (p65) NFκB_p65->NFκB_p65_nuc translocation IsodorsmaninA This compound IsodorsmaninA->JNK inhibits phosphorylation IsodorsmaninA->pIκBα inhibits degradation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFκB_p65_nuc->Proinflammatory_Genes activates transcription

Caption: this compound inhibits LPS-induced inflammation.

Experimental Protocols

This section provides a detailed methodology for a cell-based assay to determine the effect of this compound on cytokine production in RAW 264.7 macrophages.

I. Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

II. Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before proceeding with the cytokine assay.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

III. Cytokine Production Assay

The following workflow outlines the key steps for assessing the impact of this compound on cytokine secretion.

experimental_workflow A 1. Seed RAW 264.7 Cells (5 x 10^5 cells/well in 24-well plate) B 2. Pre-treat with this compound (e.g., 3.13, 6.25, 12.5 µM) for 3 hours A->B C 3. Stimulate with LPS (100 ng/mL) for 21 hours B->C D 4. Collect Supernatant C->D E 5. Measure Cytokine Levels (ELISA) (TNF-α, IL-6, IL-1β) D->E

Caption: Workflow for cytokine production assay.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 3.13, 6.25, and 12.5 µM) for 3 hours.[4][5] Include the following controls:

    • Normal Group: No treatment.

    • LPS-only Group: Vehicle control (DMSO) followed by LPS stimulation.

    • Positive Control: A known anti-inflammatory agent like Dexamethasone.[1][5]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 21 hours to induce cytokine production.[4][5]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant. Store the supernatant at -80°C until analysis.

  • Cytokine Measurement (ELISA):

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and finally a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

IV. Western Blot Analysis for Signaling Pathway Proteins

To confirm the mechanism of action, the phosphorylation status of key proteins in the JNK and NF-κB pathways can be assessed by Western blotting.

  • Cell Treatment and Lysis:

    • Seed RAW 264.7 cells and treat with this compound and/or LPS for the appropriate duration (e.g., 30 minutes to 2 hours for signaling protein phosphorylation).

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK and IκB-α, as well as NF-κB p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Conclusion

The provided protocols and data offer a robust framework for investigating the anti-inflammatory properties of this compound. By utilizing these cell-based assays, researchers can effectively characterize the compound's inhibitory effects on cytokine production and elucidate its mechanism of action, thereby contributing to the development of new therapeutic strategies for inflammatory diseases.

References

Application Note: Measuring Nitric Oxide and PGE2 Inhibition by Isodorsmanin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isodorsmanin A, a chalcone derived from the seeds of Psoralea corylifolia L., has demonstrated significant anti-inflammatory properties.[1][2] This document provides detailed protocols for assessing the inhibitory effects of this compound on two key inflammatory mediators: nitric oxide (NO) and prostaglandin E2 (PGE2). The methodologies outlined are based on studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[1][3] this compound has been shown to suppress the production of NO and PGE2 by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] The underlying mechanism involves the inhibition of the JNK and NF-κB signaling pathways.[1][2][4] These application notes offer a comprehensive guide for researchers investigating the anti-inflammatory potential of this compound.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Inflammatory stimuli, such as LPS, activate signaling cascades in macrophages that lead to the production of NO and PGE2. This compound exerts its inhibitory effects by targeting key nodes in these pathways. Specifically, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and prevent the degradation of the inhibitor of kappa B (IκB-α).[1][4] This action blocks the activation of the transcription factors AP-1 and NF-κB, respectively, which are crucial for the transcriptional upregulation of the iNOS and COX-2 genes.[1][3] By reducing the expression of iNOS and COX-2 enzymes, this compound effectively decreases the synthesis of NO and PGE2.[4]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK IKK IKK Activation TLR4->IKK JNK JNK Phosphorylation MAPK->JNK IkBa IκB-α Degradation IKK->IkBa AP1 AP-1 Activation JNK->AP1 NFkB NF-κB Translocation to Nucleus IkBa->NFkB iNOS iNOS Expression AP1->iNOS COX2 COX-2 Expression AP1->COX2 NFkB->iNOS NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 PGE2 COX2->PGE2 IDA This compound IDA->JNK IDA->IkBa

Caption: this compound signaling pathway inhibition.

Data Presentation: Quantitative Inhibition of NO and PGE2

The following tables summarize the dose-dependent inhibitory effects of this compound on NO and PGE2 production in LPS-stimulated RAW 264.7 macrophages. Data is derived from published studies where cells were pre-treated with this compound for 3 hours before stimulation with 100 ng/mL LPS for 21 hours.[4]

Table 1: Inhibition of Nitric Oxide (NO) Production

This compound (µM)NO Production (% of LPS Control)% Inhibition
0 (LPS only)100%0%
3.13~75%~25%
6.25~50%~50%
12.5~20%~80%

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

This compound (µM)PGE2 Production (% of LPS Control)% Inhibition
0 (LPS only)100%0%
3.13~85%~15%
6.25~60%~40%
12.5~30%~70%

Note: Values are approximated from graphical data presented in scientific literature for illustrative purposes.[4]

Experimental Protocols

A generalized workflow for assessing the inhibitory potential of this compound is presented below.

G A 1. Seed RAW 264.7 Macrophages in 24-well or 96-well plates B 2. Pre-treat with this compound (various concentrations) for 3 hours A->B C 3. Stimulate with LPS (100 ng/mL) B->C D 4. Incubate for 21-24 hours C->D E 5. Collect Supernatant and/or Lyse Cells D->E I MTT Assay (Cell Viability) D->I Parallel Plate F Griess Assay (NO Measurement) E->F G ELISA (PGE2 Measurement) E->G H Western Blot / qRT-PCR (iNOS/COX-2 Expression) E->H

Caption: General experimental workflow.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Seed cells in appropriate culture plates (e.g., 96-well for Griess/MTT assays, 24-well for ELISA, 6-well for protein/RNA extraction) and allow them to adhere overnight. A typical seeding density is 2.5 x 10⁵ cells/mL.

  • Pre-treatment: Remove the old medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, 25 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 3 hours.[4]

  • Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL. Include a non-stimulated control group.

  • Incubation: Incubate the plates for an additional 21-24 hours at 37°C in a 5% CO₂ incubator.[4]

Protocol 2: Nitric Oxide (NO) Measurement (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

    • Standard: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the culture medium.

  • Assay Procedure:

    • After the incubation period (Protocol 1, Step 6), collect 50 µL of cell culture supernatant from each well into a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Protocol 3: Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Assay Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify PGE2 levels in the cell culture supernatant.

  • Procedure:

    • Use a commercially available PGE2 ELISA kit and follow the manufacturer's instructions.

    • Briefly, the supernatant collected in Protocol 1 is added to a microplate pre-coated with antibodies.

    • A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is added, which competes with the PGE2 in the sample for antibody binding sites.

    • After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

Protocol 4: Assessment of iNOS and COX-2 Expression (Western Blot)
  • Cell Lysis: After removing the supernatant, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band densities and normalize to the loading control.

Protocol 5: Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in NO and PGE2 is due to specific inhibition and not cell death.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Prepare a parallel plate as described in Protocol 1.

    • After the 24-hour total incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage relative to the vehicle-treated control group. Studies show this compound does not exhibit cytotoxicity at effective concentrations.[1]

References

Application Notes and Protocols: Isodorsmanin A in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodorsmanin A, a chalcone isolated from the seeds of Psoralea corylifolia L., has demonstrated notable anti-inflammatory properties in preclinical research.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound, with a focus on in vitro macrophage-based assays. While direct in vivo studies on this compound are not yet published, this guide also presents representative animal models for inflammation research based on studies of related chalcones and extracts from Psoralea corylifolia.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2][3] In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1][3] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] Furthermore, this compound significantly reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3][4] Mechanistically, it inhibits the phosphorylation of JNK and prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][5]

Data Presentation

In Vitro Anti-inflammatory Activity of this compound

The following table summarizes the quantitative data on the effects of this compound in LPS-stimulated RAW 264.7 macrophages.

Parameter MeasuredConcentration of this compound (µM)ResultReference
Cell Viability25Cytotoxic[1]
NO Production1.56, 3.13, 6.25, 12.5Dose-dependent inhibition[1]
PGE2 Production1.56, 3.13, 6.25, 12.5Dose-dependent inhibition[1]
iNOS mRNA Expression6.25, 12.5Significant downregulation[1]
COX-2 mRNA Expression6.25, 12.5Significant downregulation[1]
TNF-α Production12.518.6% inhibition[1][4]
IL-6 Production3.13, 6.25, 12.5Dose-dependent inhibition (up to 45.1% at 12.5 µM)[1][4]
IL-1β Production3.13, 6.25, 12.5Dose-dependent inhibition (up to 73.7% at 12.5 µM)[1][4]
JNK Phosphorylation6.25, 12.5Significant inhibition[1][5]
IκB-α Phosphorylation6.25, 12.5Significant inhibition[1][5]
NF-κB p65 Nuclear Translocation12.5Inhibition[1][5]
Representative In Vivo Anti-inflammatory Activity of Related Compounds

The following table presents data from in vivo studies on other chalcone derivatives and extracts of Psoralea corylifolia, which can serve as a reference for designing animal studies with this compound.

Compound/ExtractAnimal ModelDoses TestedKey FindingsReference
Novel Chalcone Derivative (Compound 33)LPS-induced acute lung injury in mice20 mg/kgReduced TNF-α by 56%, IL-6 by 32%, and IL-1β by 63% in BALF.[6]
Psoralea corylifolia Fruit ExtractEgg white-induced paw edema in rats15 mg/kgSignificant anti-inflammatory effect, decreased paw edema.[2]
Psoralea corylifolia L. GranulesCollagen-induced arthritis in DBA/1J mice200 mg/kg/dayAmeliorated clinical severity, decreased paw swelling, and reduced serum TNF-α, IL-6, and IL-17A.[7]
Novel Chalcone Derivative (Compound 4b)Carrageenan-induced paw edema in ratsNot specified37.05% edema inhibition.[8]

Experimental Protocols

In Vitro Protocol: Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol details the methodology to assess the anti-inflammatory effects of this compound on murine macrophage cell lines such as RAW 264.7 or J774A.1.

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

2. Cell Viability Assay (MTT or CCK-8):

  • Seed macrophages (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.

  • Pretreat cells with various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, 25 µM) for 3 hours.[4]

  • Add LPS (100 ng/mL) to stimulate the cells for another 21 hours.[4]

  • Add CCK-8 or MTT solution to each well and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[4]

3. Nitric Oxide (NO) Production Assay (Griess Test):

  • Seed macrophages in a 96-well plate and treat with this compound and LPS as described above.

  • After the incubation period, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent.

  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.[9]

4. Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant after treatment with this compound and LPS.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[4][10][11][12][13]

5. Western Blot Analysis for Signaling Pathways:

  • Seed macrophages in a 6-well plate.

  • Pretreat with this compound (e.g., 6.25, 12.5 µM) for 3 hours, followed by LPS stimulation (100 ng/mL) for a shorter duration (e.g., 30 minutes to 2 hours) to observe signaling events.[5]

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of JNK, IκB-α, and NF-κB p65.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Representative In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard model for acute inflammation and is based on studies of other anti-inflammatory chalcones and plant extracts.[8] Note: This is a representative protocol and has not been specifically validated for this compound.

1. Animals:

  • Use male Wistar rats (150-200 g).

  • Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1: Control (vehicle only).

  • Group 2: Carrageenan control (vehicle + carrageenan).

  • Group 3: Positive control (e.g., Indomethacin 10 mg/kg + carrageenan).

  • Group 4-6: this compound (e.g., 10, 20, 40 mg/kg, administered orally or intraperitoneally) + carrageenan.

3. Procedure:

  • Administer this compound or the control substance to the respective groups 1 hour before inducing inflammation.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema.

4. Data Analysis:

  • Analyze the data using ANOVA followed by a post-hoc test.

Visualizations

Signaling Pathway of this compound in Macrophages

IsodorsmaninA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK p_JNK p-JNK JNK->p_JNK Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) p_JNK->Genes AP-1 Activation (not shown) p_IKK p-IKK IKK->p_IKK IκBα_NFκB IκBα-NF-κB (p65/p50) p_IKK->IκBα_NFκB p_IκBα p-IκBα IκBα_NFκB->p_IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα_NFκB->NFκB Release IκBα IκBα p_IκBα->IκBα Degradation NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation IsodorsmaninA This compound IsodorsmaninA->JNK Inhibits Phosphorylation IsodorsmaninA->p_IKK Inhibits NFκB_nuc->Genes Transcription

Caption: Signaling pathway of this compound in LPS-stimulated macrophages.

Experimental Workflow for In Vitro Analysis

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Macrophages Seed Seed Cells in Multi-well Plates Culture->Seed Pretreat Pre-treat with This compound (3h) Seed->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant CellLysate Prepare Cell Lysate Stimulate->CellLysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (Cytokines) Supernatant->ELISA Western Western Blot (Signaling Proteins) CellLysate->Western

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.

Representative Workflow for In Vivo Inflammation Model

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_measurement Measurement & Analysis Acclimate Acclimatize Rats Grouping Randomize into Experimental Groups Acclimate->Grouping Administer Administer this compound or Vehicle (Oral/IP) Grouping->Administer Induce Induce Paw Edema (Carrageenan Injection) Administer->Induce Measure Measure Paw Volume (0-5 hours) Induce->Measure Analyze Calculate % Inhibition & Statistical Analysis Measure->Analyze Sacrifice Sacrifice & Tissue Collection (Optional: Histology, Cytokines) Analyze->Sacrifice

Caption: Representative workflow for an in vivo carrageenan-induced paw edema model.

References

Isodorsmanin A solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the solubility characteristics of Isodorsmanin A, protocols for its handling and use in experimental settings, and insights into its mechanism of action.

Product Information

PropertyDescription
IUPAC Name (E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
CAS Number 118266-99-2
Molecular Formula C₂₀H₂₀O₄
Molecular Weight 324.37 g/mol
Appearance Yellow powder

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventTypeExpected Solubility
DMSO Polar AproticSoluble
Dimethylformamide (DMF) Polar AproticSoluble
Acetone Polar AproticSoluble
Ethanol Polar ProticModerately Soluble
Methanol Polar ProticModerately Soluble
Water Polar ProticSparingly Soluble

Note: This table is based on the expected solubility of flavonoid aglycones. Experimental verification is required.

Experimental Protocol for Determining Solubility

This protocol outlines a standard procedure to determine the solubility of this compound in a solvent of interest using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the equilibrium solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Ethanol)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Inject the calibration standards and the diluted sample onto the HPLC system.

    • Record the peak area of this compound for each injection.

  • Quantification:

    • Plot a calibration curve of peak area versus concentration for the standard solutions.

    • Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_standards Prepare Calibration Standards hplc HPLC Analysis prep_standards->hplc prep_sample Prepare Saturated Solution equilibration Equilibrate at Constant Temperature prep_sample->equilibration centrifuge Centrifuge to Pellet Solid equilibration->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute dilute->hplc quantify Quantify Concentration hplc->quantify

Figure 1. Workflow for Solubility Determination by HPLC.

Signaling Pathway Involvement

This compound has been shown to prevent inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 JNK_pathway JNK Pathway TLR4->JNK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Inflammatory_Response Inflammatory Response JNK_pathway->Inflammatory_Response NFkB_pathway->Inflammatory_Response IsodorsmaninA This compound IsodorsmaninA->JNK_pathway IsodorsmaninA->NFkB_pathway

Figure 2. Inhibition of JNK and NF-κB Pathways by this compound.

Stock Solution Preparation and Storage

Preparation of a 10 mM DMSO Stock Solution:

  • Calculation:

    • Molecular Weight of this compound = 324.37 g/mol

    • To prepare 1 mL of a 10 mM solution, you will need:

      • 10 mmol/L * 1 L/1000 mL * 0.001 L * 324.37 g/mol = 0.0032437 g = 3.24 mg

  • Procedure:

    • Weigh out 3.24 mg of this compound powder.

    • Add 1 mL of high-purity DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

Storage:

  • Store the DMSO stock solution at -20°C for long-term storage.

  • For short-term use, the solution can be stored at 4°C for a few days.

  • Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller volumes for single use.

General Handling and Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound.

  • Handle the compound in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Troubleshooting & Optimization

Technical Support Center: Isodorsmanin A Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isodorsmanin A. The information is designed to address common challenges encountered during experimental work related to its solubility.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with this compound in a question-and-answer format.

Question 1: I am unable to dissolve this compound in aqueous buffers for my in vitro cell-based assays. What is the recommended starting solvent?

Answer: this compound is expected to have low aqueous solubility. For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic co-solvent and then dilute it to the final concentration in your aqueous cell culture medium.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of non-polar compounds.[1] N-Methylpyrrolidone (NMP) or Polyethylene glycol 200 (PEG200) can also be considered.[1]

  • Procedure:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • For your experiment, dilute the stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Troubleshooting: If precipitation occurs upon dilution, try lowering the final concentration of this compound or using a different co-solvent.

Question 2: My this compound precipitates out of solution during my long-term cell culture experiments. How can I improve its stability in the medium?

Answer: Precipitation over time suggests that the compound is not stable in the aqueous environment at the concentration used. Several strategies can address this:

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes with improved aqueous solubility and stability.[2][3] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[3][4]

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help maintain the solubility of hydrophobic compounds. However, care must be taken to ensure the surfactant concentration is not toxic to the cells.

  • Solid Dispersion: Preparing a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution rate and apparent solubility.[5][6][7]

Question 3: For my in vivo animal studies, I need to administer this compound orally, but its poor solubility is limiting absorption and bioavailability. What formulation strategies can I explore?

Answer: Enhancing oral bioavailability for a poorly soluble compound like this compound is a significant challenge.[8][9] The following techniques are recommended for improving oral absorption:

  • Solid Dispersions: This is a highly effective method for improving the oral absorption of BCS Class II drugs (low solubility, high permeability).[6][7] By dispersing this compound in a hydrophilic polymer matrix, the drug is released as fine, amorphous particles with a high surface area, leading to faster dissolution.[7]

  • Nanosuspensions: Reducing the particle size of the drug to the sub-micron range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[10]

  • Lipid-Based Formulations: Formulating this compound in a lipid-based system can enhance its absorption through the lymphatic system.

Frequently Asked Questions (FAQs)

What is this compound and why is its solubility a concern?

This compound is an anti-inflammatory agent that inhibits the phosphorylation of JNK and MAPK.[11] Like many natural product-derived compounds, it has a complex, largely hydrophobic structure (C20H20O4), which often leads to poor solubility in water.[12] This low aqueous solubility can be a major hurdle in formulation development, limiting its bioavailability and therapeutic efficacy.[8] For a drug to be absorbed, it must first be in solution at the site of absorption.[13]

What are the primary techniques for enhancing the solubility of a compound like this compound?

Several techniques can be employed, broadly categorized as physical and chemical modifications:[8][14]

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, enhancing the dissolution rate.[10][13]

    • Solid Dispersion: The drug is dispersed in a hydrophilic carrier matrix in an amorphous state, which has higher solubility than the crystalline form.[5][7]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[2][15]

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can significantly increase solubility.[14]

    • Use of Co-solvents: Adding a water-miscible organic solvent to an aqueous solution can increase the solubility of non-polar solutes.[1]

How do I choose the best solubility enhancement technique for my experiment?

The choice of method depends on several factors, including the physicochemical properties of the drug, the required dosage form, the route of administration, and the experimental system (in vitro vs. in vivo).[8][13] For early-stage in vitro research, using co-solvents is often the simplest approach. For developing an oral dosage form for in vivo studies, solid dispersions or nanosuspensions are more advanced and effective strategies.[16]

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes hypothetical data for enhancing the solubility of this compound using various techniques. These values are illustrative and based on typical improvements seen for poorly water-soluble compounds.

TechniqueCarrier/Solvent SystemThis compound : Carrier Ratio (w/w)Apparent Solubility (µg/mL)Fold Increase
None (Aqueous Buffer) Phosphate Buffered Saline (pH 7.4)-~0.51
Co-solvency 10% DMSO in Water-50100
20% PEG 400 in Water-85170
Cyclodextrin Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:5150300
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1:5250500
Solid Dispersion Polyvinylpyrrolidone (PVP K30)1:10400800
Poloxamer 4071:105501100

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Calculation: Determine the molar ratio of this compound to the chosen cyclodextrin (e.g., 1:1 HP-β-CD).

  • Mixing: Accurately weigh the this compound and cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a paste.

  • Trituration: Knead the paste thoroughly for 45-60 minutes. Add more solvent mixture if necessary to maintain a suitable consistency.

  • Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: The formation of the inclusion complex should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).

Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent, such as ethanol or a mixture of dichloromethane and methanol.[6][16] The ratio of drug to carrier should be determined based on optimization studies (e.g., 1:10 w/w).

  • Mixing: Ensure both components are completely dissolved to form a clear solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the solid mass in a vacuum oven overnight to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask, and pulverize it using a mortar and pestle.

  • Sieving: Sieve the powder to obtain a consistent particle size.

  • Evaluation: Evaluate the solid dispersion for drug content, dissolution rate enhancement, and physical state (amorphous vs. crystalline) using XRD.[10]

Protocol 3: Quantification of this compound in Solution

  • Method Selection: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying small molecules like this compound. For more complex matrices or lower concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[17][18]

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent system.

  • Chromatographic Conditions (HPLC-UV Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: To be determined by UV-Vis spectral scan of this compound (likely in the 200-400 nm range).

  • Sample Analysis: Filter the experimental samples (from solubility studies, dissolution tests, etc.) through a 0.22 µm syringe filter before injection.

  • Quantification: Integrate the peak area corresponding to this compound and determine the concentration using the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Final Product drug This compound mix Mix Drug and Carrier drug->mix carrier Cyclodextrin carrier->mix solvent Water/Ethanol knead Knead with Solvent (60 min) solvent->knead mix->knead dry Dry in Oven (45°C) knead->dry sieve Sieve Powder dry->sieve product Inclusion Complex Powder sieve->product analysis Characterize (FTIR, DSC) product->analysis

Caption: Experimental workflow for preparing an this compound-cyclodextrin inclusion complex.

troubleshooting_workflow cluster_invitro cluster_invivo start Start: Dissolve This compound in Aqueous Buffer q1 Does it dissolve? start->q1 success Success: Proceed with Experiment q1->success Yes fail1 Precipitation or Incomplete Dissolution q1->fail1 No q2 Experiment Type? fail1->q2 invitro In Vitro (Short-term) q2->invitro invivo In Vivo / Oral q2->invivo cosolvent Use Co-solvent (e.g., DMSO) invitro->cosolvent solid_disp Solid Dispersion invivo->solid_disp nano Nanosuspension invivo->nano complex Use Cyclodextrin Complex cosolvent->complex If precipitation still occurs

Caption: Troubleshooting workflow for selecting a solubility enhancement technique.

solid_dispersion_mechanism cluster_before Before Solid Dispersion cluster_after After Solid Dispersion drug_crystal Drug Crystal (Low Surface Area) slow_diss Slow Dissolution drug_crystal->slow_diss Poor Wetting water1 Water water1->slow_diss carrier Hydrophilic Carrier fast_diss Rapid Dissolution carrier->fast_diss Dissolves drug_mol Drug Molecule drug_mol->fast_diss High Surface Area Amorphous State water2 Water water2->fast_diss p1->fast_diss  Leads to Enhanced Solubility

Caption: Mechanism of solubility enhancement by solid dispersion.

References

optimizing Isodorsmanin A concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isodorsmanin A

Important Note for Researchers:

Following a comprehensive literature search, we were unable to locate significant scientific data regarding a compound named "this compound." The name may be a rare synonym, a novel compound with limited public research, or a potential misspelling.

However, our search yielded extensive in vitro data for Isorhamnetin , a structurally related and well-studied O-methylated flavonol known for its cytotoxic and anti-cancer properties. The technical data, protocols, and troubleshooting guides provided below are for Isorhamnetin and may serve as a valuable starting point for research on similar flavonoid compounds.

Technical Support Center: Isorhamnetin

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers working with Isorhamnetin in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is Isorhamnetin and what is its primary mechanism of action?

Isorhamnetin is a naturally occurring flavonoid found in various plants. Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. It has been shown to exert its effects through multiple signaling pathways, often involving the generation of reactive oxygen species (ROS) and modulation of key apoptosis-regulating proteins.[1]

Q2: How should I prepare a stock solution of Isorhamnetin?

Isorhamnetin is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[2]

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% sterile DMSO.[2][3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]

  • Working Solution: For cell culture experiments, dilute the DMSO stock solution directly into the culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the medium is non-toxic to the cells, typically below 0.5%.[2]

Q3: What is a typical starting concentration range for Isorhamnetin in in vitro assays?

The effective concentration of Isorhamnetin is highly dependent on the cell line being tested. Based on published data, a common starting range for cytotoxicity screening is between 1 µM and 50 µM .[4] Pilot experiments using a broad range of concentrations are recommended to determine the optimal working concentration for your specific cell line and experimental endpoint.

Q4: What are the key signaling pathways modulated by Isorhamnetin?

Isorhamnetin has been shown to induce apoptosis through the mitochondria-dependent (intrinsic) pathway. Key events include:

  • Increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 protein expression.[1][5]

  • Release of cytochrome c from the mitochondria into the cytosol.[1][5][6]

  • Activation of initiator caspase-9 and executioner caspase-3.[1][5][6]

  • Cleavage of Poly (ADP-ribose) polymerase (PARP).[5][6] Additionally, it can modulate other pathways like Akt/mTOR and MEK/ERK.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No significant cytotoxicity or expected biological effect observed. Concentration Too Low: The concentration of Isorhamnetin may be insufficient for the specific cell line.Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).
Compound Instability: The compound may have degraded in the working solution.Prepare fresh working dilutions from a frozen stock for each experiment. Avoid storing diluted solutions in culture medium for extended periods.
Cell Line Resistance: The chosen cell line may be resistant to Isorhamnetin's effects.Test on a different, more sensitive cell line if possible. Review literature for cell lines known to be responsive.
High variability between experimental replicates. Inaccurate Pipetting: Errors in pipetting small volumes of the stock solution can lead to inconsistent final concentrations.Use calibrated pipettes. Perform serial dilutions to avoid pipetting very small volumes (<2 µL).
Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment will lead to variable results.Ensure the cell suspension is homogenous before seeding. Use a reliable cell counting method.
High background cell death in control wells (including solvent control). Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cell line.Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5% for DMSO). Run a solvent-only control to determine the tolerance of your specific cell line.
Poor Cell Health: The cells may be unhealthy, stressed, or overgrown before the experiment begins.Use cells at an optimal passage number and confluency. Ensure proper sterile technique to prevent contamination.

Quantitative Data Summary

Table 1: IC₅₀ Values of Isorhamnetin in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.[8] IC₅₀ values are dependent on the cell line, treatment duration, and the specific assay used.[8][9]

Cell LineCancer TypeTreatment DurationIC₅₀ (µM)Reference
MCF-7 Breast Adenocarcinoma72 h~21.1[10]
HT-29 Colorectal Adenocarcinoma72 h~27.2[10]
PC-3 Prostate Adenocarcinoma72 h~15.2[10]
A549 Lung Carcinoma48 hNot specified, but effective at 8 µM[6]
AGS-1 Gastric Cancer24-48 hDose-dependent effects observed[5]
HGC-27 Gastric Cancer24-48 hDose-dependent effects observed[5]

Note: IC₅₀ values can vary between labs. The data above should be used as a guideline for designing experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol assesses the cytotoxic effect of Isorhamnetin by measuring the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Isorhamnetin in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Isorhamnetin. Include "vehicle control" wells containing the highest concentration of DMSO used in the experiment.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Western Blot

This protocol is used to detect changes in the expression of key apoptosis-related proteins.

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with Isorhamnetin at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Isorhamnetin_Apoptosis_Pathway Isorhamnetin Isorhamnetin ROS ↑ Reactive Oxygen Species (ROS) Isorhamnetin->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) Isorhamnetin->Bcl2 inhibits Bax Bax (Pro-apoptotic) Isorhamnetin->Bax promotes Mito Mitochondrion ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito inhibits Bax->Mito promotes Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Isorhamnetin-induced intrinsic apoptosis pathway.

Dose_Response_Workflow start Start: Healthy Cells seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with Serial Dilutions of Isorhamnetin incubate1->treat incubate2 4. Incubate for Desired Period (24-72h) treat->incubate2 assay 5. Perform Viability Assay (e.g., MTT) incubate2->assay read 6. Measure Absorbance assay->read analyze 7. Analyze Data: Calculate % Viability vs. Control read->analyze end End: Determine IC₅₀ Value analyze->end

Caption: Experimental workflow for IC₅₀ determination.

References

Isodorsmanin A Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Isodorsmanin A" did not yield sufficient specific data for a comprehensive cytotoxicity assessment. However, extensive research is available for Isorhamnetin , a structurally related O-methylated flavonol. This technical support center provides data and protocols for Isorhamnetin to serve as a guide for researchers investigating similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the cytotoxic effect of Isorhamnetin on cancer cell lines?

A1: Isorhamnetin has demonstrated cytotoxic effects across various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line. For example, Isorhamnetin has been shown to inhibit the proliferation of human bladder cancer cells, doxorubicin-resistant breast cancer cells, and other cancer cell types.[1][2]

Q2: How does Isorhamnetin induce cell death?

A2: Isorhamnetin primarily induces apoptosis, a form of programmed cell death. This is often accompanied by cell cycle arrest, typically at the G2/M phase.[1][3] The induction of apoptosis involves the activation of caspase cascades and is mediated by signaling pathways that respond to cellular stress.[3]

Q3: What are the known signaling pathways affected by Isorhamnetin?

A3: Isorhamnetin's cytotoxic effects are linked to its influence on several key signaling pathways. Notably, it has been shown to modulate the AMPK/mTOR/p70S6K pathway, which is crucial for cell growth and proliferation.[2][4] In some cancer cells, it also affects the Akt and MEK/ERK signaling cascades.[5] Furthermore, Isorhamnetin can stimulate the production of intracellular reactive oxygen species (ROS), which can trigger DNA damage and subsequent apoptotic pathways.[2][3]

Q4: I am observing inconsistent IC50 values in my experiments. What could be the cause?

A4: Inconsistent IC50 values can arise from several factors:

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to Isorhamnetin.[3]

  • Cell Density: The initial number of cells seeded can influence the calculated IC50. Ensure consistent cell seeding across experiments.

  • Compound Stability: Ensure the proper storage and handling of your Isorhamnetin stock solution to prevent degradation.

  • Assay-Specific Variability: Differences in incubation times and reagent concentrations for assays like MTT or CCK-8 can lead to variations. Adherence to a standardized protocol is critical.

Q5: My cells are not showing the expected G2/M arrest after Isorhamnetin treatment. What should I check?

A5: If you are not observing the anticipated G2/M arrest, consider the following:

  • Cell Line Dependence: While G2/M arrest is commonly reported, Isorhamnetin can induce S-phase arrest in some cancer cell types.[3] The response is cell-line specific.

  • Concentration and Time: The concentration of Isorhamnetin and the duration of treatment are critical. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Synchronization: For more precise cell cycle analysis, consider synchronizing your cells before treatment.

Troubleshooting Guides

Issue 1: Low Cytotoxicity Observed
  • Problem: Isorhamnetin treatment does not significantly reduce cell viability.

  • Possible Causes & Solutions:

    • Sub-optimal Concentration: The concentration of Isorhamnetin may be too low for your specific cell line.

      • Solution: Perform a dose-response experiment with a wider range of concentrations.

    • Incorrect Treatment Duration: The incubation time may be insufficient for the cytotoxic effects to manifest.

      • Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

    • Compound Inactivity: The Isorhamnetin stock may have degraded.

      • Solution: Prepare a fresh stock solution and store it under the recommended conditions (e.g., protected from light, at -20°C or -80°C).

Issue 2: Difficulty in Detecting Apoptosis
  • Problem: Annexin V/PI staining shows a low percentage of apoptotic cells.

  • Possible Causes & Solutions:

    • Timing of Assay: Apoptosis is a dynamic process. You may be analyzing the cells too early or too late.

      • Solution: Perform a time-course experiment to capture the peak of apoptotic events.

    • Insufficient Drug Concentration: The concentration of Isorhamnetin may be cytostatic rather than apoptotic.

      • Solution: Increase the concentration of Isorhamnetin based on your dose-response data.

    • Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false positives in PI staining.

      • Solution: Handle cells gently during harvesting and staining procedures.

Quantitative Data Summary

Cell LineAssayIC50 (µM)Duration (h)Reference
Human Bladder Cancer (T24, 5637)CCK-8Not specified24, 48[3]
Doxorubicin-Resistant Breast Cancer (MCF-7/ADR)MTSConc. dependentNot specified[2]
Human Lung Carcinoma (A549)MTTConc. dependent48[6]
Madin-Darby Canine Kidney (MDCK)MTTConc. dependent48[6]
Breast Cancer (MCF7, MDA-MB-468)CCK-8IC50 calculated72[5]

Note: "Concentration dependent" indicates that the studies demonstrated a dose-dependent effect on cell viability without specifying a precise IC50 value in the abstract.

Experimental Protocols

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Isorhamnetin and a vehicle control. Incubate for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Isorhamnetin for the determined optimal time and concentration.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Culture and treat cells with Isorhamnetin as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Mechanism Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Isorhamnetin Treatment cell_culture->treatment viability Cell Viability (MTT/CCK-8) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Level western_blot->protein_exp

Caption: Experimental workflow for assessing Isorhamnetin cytotoxicity.

signaling_pathway cluster_ros ROS Production cluster_ampk_mtor AMPK/mTOR Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Isorhamnetin Isorhamnetin ROS ↑ Reactive Oxygen Species (ROS) Isorhamnetin->ROS AMPK ↑ p-AMPK Isorhamnetin->AMPK p21 ↑ p21 Isorhamnetin->p21 CyclinB1 ↓ Cyclin B1 Isorhamnetin->CyclinB1 DNA_damage DNA Damage ROS->DNA_damage Caspase3 ↑ Cleaved Caspase-3 DNA_damage->Caspase3 mTOR ↓ p-mTOR AMPK->mTOR p70S6K ↓ p-p70S6K mTOR->p70S6K Apoptosis Apoptosis mTOR->Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest p21->G2M_Arrest CyclinB1->G2M_Arrest

Caption: Key signaling pathways modulated by Isorhamnetin.

References

Technical Support Center: Stability and Degradation of Novel Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific stability and degradation of Isodorsmanin A in solution is limited. This technical support center provides a general framework and illustrative examples for researchers and drug development professionals to approach the stability assessment of novel compounds like this compound. The quantitative data and pathways presented here are hypothetical and intended to serve as a guide for experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in assessing the stability of a new compound like this compound?

A1: The initial assessment should involve forced degradation studies, also known as stress testing.[1][2][3] This process intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[1][3] Key conditions to test include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[2][4] These studies are crucial for developing and validating a stability-indicating analytical method.[1][5]

Q2: How do I choose the right analytical method for a stability study?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for stability testing due to its high sensitivity and accuracy in separating and quantifying the parent compound and its degradation products.[6] A diode-array detector (DAD) or mass spectrometry (MS) can be coupled with HPLC to provide further information on the purity and identity of the peaks.[7] The chosen method must be "stability-indicating," meaning it can distinguish the intact drug from its degradation products without interference.[5][7][8]

Q3: What concentration of the compound should I use for stability studies?

A3: A concentration of 1 mg/mL is often recommended for forced degradation studies.[4] However, it is also advisable to perform studies at the concentration intended for the final product formulation to understand the degradation profile under relevant conditions.[4][8]

Q4: What are the typical storage conditions for a formal stability study?

A4: Formal stability studies are guided by the International Council for Harmonisation (ICH) guidelines. Long-term stability testing is often conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH), while accelerated stability testing is typically performed at 40°C ± 2°C with 75% ± 5% RH.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the temperature, concentration of the stressor (e.g., acid, base), or duration of exposure. Ensure the chosen solvent is not protecting the compound.
Complete degradation of the compound. The stress conditions are too aggressive.Reduce the temperature, concentration of the stressor, or exposure time. A target degradation of 5-20% is often ideal for method validation.[4]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase, column, or gradient.Optimize the HPLC method by adjusting the mobile phase composition (e.g., pH, organic solvent ratio), trying a different column chemistry, or modifying the gradient elution profile.
Mass imbalance (sum of parent compound and degradants is not 100%). Non-UV active degradants, volatile degradants, or degradants strongly retained on the column.Use a universal detector like a Charged Aerosol Detector (CAD) or MS in addition to UV. Check for volatility of the compound and its potential degradants.
Inconsistent results between replicate experiments. Issues with sample preparation, instrument variability, or instability of degradation products.Review and standardize the sample preparation procedure. Perform system suitability tests to ensure instrument performance. Analyze samples immediately after preparation.

Quantitative Data Summary

The following tables present hypothetical stability data for a novel compound, "Compound X," which can be used as a reference for what to expect during a stability study of a compound like this compound.

Table 1: Stability of Compound X (1 mg/mL) in Aqueous Solution at 40°C

pH Time (days) % Remaining Compound X Major Degradant 1 (%) Major Degradant 2 (%)
2.0 (0.01 N HCl)185.210.14.7
365.725.39.0
740.142.517.4
7.0 (Phosphate Buffer)198.50.80.7
395.22.52.3
790.85.14.1
10.0 (0.001 N NaOH)170.318.910.8
345.135.219.7
715.655.429.0

Table 2: Photostability of Compound X (1 mg/mL) in Methanol Solution

Condition Exposure Time (hours) % Remaining Compound X Photodegradant 1 (%)
Cool White Fluorescent Light2499.10.9
(1.2 million lux hours)4898.21.8
Near UV Light2492.57.5
(200 watt-hours/m²)4885.314.7
Dark Control4899.80.2

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.1 N HCl. Keep the flask at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to volume with the mobile phase.

  • Base Hydrolysis: Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.1 N NaOH. Keep the flask at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to volume with the mobile phase.

  • Neutral Hydrolysis: Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of purified water. Keep the flask at 60°C for 24 hours. Cool and dilute to volume with the mobile phase.

  • Analysis: Analyze the prepared solutions by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Detection: Use a DAD to monitor at multiple wavelengths (e.g., 200-400 nm) to ensure all components are detected. The primary wavelength should be the λmax of the parent compound.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the complete separation of the parent peak from all degradation peaks.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution prep_stress Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_stress hplc HPLC-DAD/MS Analysis prep_stress->hplc Inject Samples data_proc Data Processing hplc->data_proc peak_purity Peak Purity Assessment data_proc->peak_purity mass_balance Mass Balance Calculation data_proc->mass_balance id_degradants Identify Degradants data_proc->id_degradants Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation parent This compound (Hypothetical) degradant_A Degradant A (Lactone Opening) parent->degradant_A H+ / H2O degradant_B Degradant B (Isomerization) parent->degradant_B UV Light degradant_C Degradant C (Hydroxylation) parent->degradant_C H2O2 Troubleshooting_Tree start Poor Peak Separation in HPLC? q1 Is gradient optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is mobile phase pH appropriate for analytes? a1_yes->q2 sol1 Adjust Gradient Slope or Duration a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is column chemistry suitable? a2_yes->q3 sol2 Modify Mobile Phase pH a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consult with Senior Analyst a3_yes->end sol3 Try Different Column (e.g., Phenyl-Hexyl, C8) a3_no->sol3

References

Technical Support Center: Improving Isodorsmanin A Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo delivery of Isodorsmanin A. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chalcone, a type of flavonoid, known for its anti-inflammatory properties.[1][2][3] Its primary mechanism of action involves the inhibition of the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3] In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), this compound suppresses the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3]

Q2: What are the main challenges in delivering this compound in animal models?

A2: Like many chalcones and flavonoids, this compound is expected to have poor aqueous solubility, which can lead to low oral bioavailability.[4] This makes it difficult to achieve therapeutic concentrations in target tissues. Consequently, researchers may encounter issues with formulation stability, such as precipitation of the compound, and variability in experimental results.

Q3: What are some general strategies to improve the solubility and bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the delivery of poorly soluble compounds like this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.

  • Use of Co-solvents: Employing a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) can increase the solubility of hydrophobic compounds.

  • Surfactants: Surfactants can be used to form micelles that encapsulate the drug, improving its solubility and stability in aqueous solutions.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can enhance the absorption of lipophilic drugs.[5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution characteristics.

Troubleshooting Guides

Issue 1: Precipitation of this compound in the formulation.

Potential Cause Troubleshooting Steps
Poor aqueous solubility of this compound.1. Optimize the vehicle composition: Increase the percentage of organic co-solvents such as DMSO or PEG300. A common starting point for in vivo studies in mice is a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] For more sensitive animal models, the DMSO concentration may need to be reduced. 2. Use a surfactant: Incorporate a biocompatible surfactant like Tween 80 or Cremophor EL to improve solubility and prevent precipitation. 3. Prepare a nanosuspension: This can enhance the stability of the compound in the vehicle.
The formulation is prepared too far in advance.Prepare the formulation fresh on the day of dosing.
The formulation is not properly homogenized.Vortex the formulation thoroughly before each administration to ensure a uniform suspension.

Issue 2: High variability in efficacy or pharmacokinetic data between animals.

Potential Cause Troubleshooting Steps
Inconsistent drug administration.1. Ensure proper training: All personnel should be thoroughly trained in the administration technique being used (e.g., oral gavage, intraperitoneal injection). 2. Standardize the procedure: Use a consistent volume, speed of administration, and anatomical location for injections. For oral gavage, ensure the gavage needle is correctly placed to avoid administration into the lungs.
Formulation instability.Prepare fresh formulations daily and ensure they are homogenous before each administration.
Differences in animal physiology.1. Standardize animal conditions: Use animals of the same age, sex, and weight range. 2. Control for food intake: Fasting animals before oral administration can reduce variability in absorption. Standardize the fasting and feeding schedule for all animals in the study.

Issue 3: Unexpected toxicity or adverse effects in animal models.

Potential Cause Troubleshooting Steps
Vehicle-related toxicity.High concentrations of some organic solvents like DMSO can be toxic. If toxicity is observed in the vehicle control group, consider reducing the concentration of the organic co-solvent or using a different, less toxic vehicle.
High dose of this compound.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Based on studies with other flavonoids, a wide range of doses has been tested, from 1 mg/kg to over 2000 mg/kg in acute toxicity studies.[1]
Improper administration technique.Esophageal or stomach perforation during oral gavage, or injection into an organ during intraperitoneal administration can cause severe adverse effects. Ensure proper training and technique.

Quantitative Data

Disclaimer: To date, there is a lack of published in vivo pharmacokinetic and efficacy data specifically for this compound. The following tables provide illustrative data from studies on other flavonoids to serve as a guide for experimental design.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulantThis compound ConcentrationEffectReference
RAW 264.7 MacrophagesLPS (100 ng/mL)3.13, 6.25, 12.5 µMDose-dependent suppression of TNF-α, IL-6, and IL-1β production.[1][7]
RAW 264.7 MacrophagesLPS (100 ng/mL)6.25, 12.5 µMInhibition of iNOS and COX-2 expression.[7]

Table 2: Illustrative Oral Bioavailability of Flavonoids in Animal Models

FlavonoidAnimal ModelDose (mg/kg)RouteOral Bioavailability (%)Reference
PuerarinRat5Oral~1.3%[8]
ResveratrolRat25Oral<1%

Table 3: Illustrative Dosing and Efficacy of Flavonoids in In Vivo Models

FlavonoidAnimal ModelDisease ModelDose (mg/kg)RouteOutcomeReference
MyricitrinMouseDSS-induced colitis1, 3, 10OralReduced colonic inflammation.[3]
GSSRF (Saponin-rich fraction)MouseDLA-induced solid tumor100, 200Oral46.7% and 60.8% reduction in tumor weight, respectively.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This is a general protocol and may require optimization based on the specific physicochemical properties of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • On the day of dosing, weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, and 5% Tween 80. Vortex until fully homogenous.

  • Add the vehicle solution to the this compound powder to achieve the desired initial concentration.

  • Vortex for 5-10 minutes until the powder is completely dissolved or a uniform suspension is formed.

  • Slowly add the sterile saline (45% of the final volume) to the dissolved drug concentrate while vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear or a uniform suspension, it is ready for administration.

  • Administer to mice via oral gavage at a volume of 10 mL/kg.

  • The vehicle control group should receive the same formulation without the active agent.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Mouse gavage needles (18-20 gauge, flexible or curved with a rounded tip)

  • Syringes (appropriate volume for dosing)

  • Animal scale

Procedure:

  • Weigh the animal to determine the appropriate dosing volume (typically 10 mL/kg).

  • Measure the length of the gavage tube from the tip of the animal's nose to the bottom of the sternum. Mark the tube to ensure it is not inserted past this point.

  • Restrain the mouse by scruffing the neck and back to immobilize the head and extend the neck. This creates a straight line through the neck and esophagus.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube is passed.

  • If there is any resistance, do not force the tube. Withdraw it and try again.

  • Once the tube is correctly placed in the esophagus, slowly administer the formulation.

  • After administration, gently remove the needle along the same path of insertion.

  • Return the animal to its cage and monitor for any signs of distress for at least 15 minutes.

Protocol 3: Intraperitoneal (IP) Injection in Rats

Materials:

  • Needles (23-25 gauge)

  • Syringes (appropriate volume for injection)

  • 70% ethanol

  • Animal scale

Procedure:

  • Weigh the rat to determine the appropriate injection volume (typically < 10 mL/kg).

  • Restrain the rat securely. One common method is to have one person hold the rat with its head between their index and middle fingers, while the other hand holds the rear feet and tail. The animal should be tilted with its head slightly downward.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.

  • Swab the injection site with 70% ethanol.

  • Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.

  • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • If aspiration is clear, slowly inject the formulation.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Visualizations

LPS-induced JNK NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK7 MKK7 TAK1->MKK7 IKK IKK Complex TAK1->IKK JNK JNK MKK7->JNK Phosphorylation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IsodorsmaninA This compound IsodorsmaninA->JNK Inhibits Phosphorylation IsodorsmaninA->IkB Prevents Degradation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene

Caption: LPS-induced JNK/NF-κB signaling pathway and points of inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation AnimalModel Select Animal Model (e.g., Mice, Rats) TumorImplant Tumor Cell Implantation (if applicable) AnimalModel->TumorImplant Randomization Randomize Animals into Groups TumorImplant->Randomization Formulation Prepare this compound Formulation Randomization->Formulation Administration Administer Treatment (e.g., Oral Gavage, IP) Formulation->Administration Monitoring Monitor Animal Health & Body Weight Administration->Monitoring PK Pharmacokinetic Analysis (Blood Sampling) Administration->PK Efficacy Assess Efficacy (e.g., Tumor Volume) Monitoring->Efficacy Tox Toxicology Assessment (Histopathology) Efficacy->Tox Terminal Endpoint

Caption: General experimental workflow for an in vivo efficacy study of this compound.

References

challenges in Isodorsmanin A quantification from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Isodorsmanin A from complex mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical workflow for this compound quantification.

Question: Why am I observing poor peak shape (fronting, tailing, or splitting) for my this compound standard and samples?

Answer:

Poor peak shape can arise from several factors related to the sample, mobile phase, or the LC column itself.

  • Injection Solvent: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Dilute or dissolve your sample in a solvent that is the same or weaker than the starting mobile phase composition.

  • Column Contamination: Buildup of matrix components on the column frit or stationary phase can lead to split or tailing peaks. Solution: Implement a robust sample clean-up procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Regularly flush the column according to the manufacturer's guidelines.

  • Secondary Interactions: this compound may interact with active sites on the silica backbone of the column, causing peak tailing. Solution: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase to suppress the ionization of free silanol groups.

  • Column Void: A void at the head of the column can cause peak splitting. Solution: This is often due to high pressure or using a mobile phase with a pH that degrades the column packing. If a void is suspected, the column may need to be replaced.

Question: I am experiencing low or no signal for this compound in my samples. What are the potential causes?

Answer:

A lack of signal is a critical issue that can point to problems with the sample preparation, LC-MS/MS instrument, or the stability of the analyte.

  • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[1] Solution:

    • Improve sample cleanup to remove interfering matrix components.

    • Modify the chromatographic method to separate this compound from the suppressive region.

    • Use an isotopically labeled internal standard to compensate for the signal loss.

  • Sample Degradation: this compound may be unstable under certain conditions (e.g., pH, temperature, light exposure). Solution: Conduct stability studies to understand the degradation profile of this compound.[2][3][4] Ensure samples are processed and stored under conditions that minimize degradation (e.g., on ice, protected from light).

  • Incorrect MS/MS Parameters: The mass spectrometer may not be optimized for this compound detection. Solution: Infuse a standard solution of this compound to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific parent-to-product ion transition.

  • Sample Preparation Losses: The analyte may be lost during extraction or cleanup steps. Solution: Evaluate the recovery of your extraction procedure by spiking a blank matrix with a known concentration of this compound before and after extraction.

Question: My retention times for this compound are shifting between injections. How can I resolve this?

Answer:

Retention time instability can compromise peak identification and integration.

  • Insufficient Column Equilibration: The column may not be fully equilibrated between gradient runs. Solution: Increase the equilibration time at the end of each run to ensure the column returns to the initial mobile phase conditions. A good starting point is allowing at least 10 column volumes to pass.

  • Mobile Phase Inconsistency: Changes in the mobile phase composition, even minor ones, can affect retention time. Solution: Prepare fresh mobile phases daily and ensure they are thoroughly mixed. If using buffers, check the pH.

  • Temperature Fluctuations: The column temperature can impact retention time. Solution: Use a column oven to maintain a consistent temperature throughout the analytical run.

  • Pump Performance: Air bubbles or malfunctioning check valves in the LC pump can lead to inconsistent flow rates. Solution: Purge the pumps to remove air bubbles and perform routine maintenance on pump seals and check valves.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in quantifying this compound from a complex matrix like plasma or a plant extract?

A1: The most significant challenge is typically overcoming matrix effects .[1] These effects, which can be either ion suppression or enhancement, occur when co-eluting molecules from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to inaccurate and unreliable quantification. A robust sample preparation method is crucial to minimize these interferences.

Q2: Which sample preparation technique is recommended for this compound?

A2: The choice of sample preparation depends on the complexity of the matrix.

  • For plasma or serum , techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to remove proteins and phospholipids, which are major sources of matrix effects.[5]

  • For plant extracts , which can be very complex, SPE is often preferred for its ability to selectively isolate diterpenoids from other phytochemicals. A simple methanol extraction may be sufficient for less complex plant matrices.[6]

Q3: What are the key parameters for a typical LC-MS/MS method for this compound?

A3: While a specific validated method for this compound is not widely published, a general approach based on the analysis of similar diterpenoids would involve:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Ionization: Positive ion mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes be less susceptible to matrix effects for certain compounds.[6]

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high selectivity and sensitivity.

Q4: How do I validate my analytical method for this compound quantification?

A4: Method validation should be performed according to regulatory guidelines (e.g., ICH, FDA) and should assess the following parameters:[7][8][9][10]

  • Specificity/Selectivity: The ability to quantify this compound in the presence of other matrix components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.

  • Recovery: The efficiency of the sample preparation process.

  • Stability: The stability of this compound in the sample matrix and in prepared solutions under various storage conditions.[2][4][11]

Q5: What kind of quantitative performance can I expect from a validated LC-MS/MS method?

A5: For the quantification of diterpenoids and other small molecules in complex matrices, a well-optimized and validated LC-MS/MS method can typically achieve the performance characteristics summarized in the table below. Note that these are typical values and will vary depending on the specific matrix and instrumentation.

Quantitative Data Summary

ParameterTypical Value RangeDescription
Linearity (r²) ≥ 0.995Indicates the correlation between concentration and instrument response.
Limit of Detection (LOD) 0.01 - 5 ng/mLThe lowest concentration that can be reliably detected.[12]
Limit of Quantification (LOQ) 0.03 - 10 ng/mLThe lowest concentration that can be quantified with acceptable accuracy and precision.[12]
Accuracy (% Bias) Within ±15% (±20% at LOQ)Closeness of the measured value to the true value.[8]
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)The relative standard deviation of replicate measurements.
Extraction Recovery 70 - 120%The efficiency of the analyte extraction from the matrix.[5]

Experimental Protocols

Proposed Protocol for this compound Quantification in Plasma

This protocol describes a general procedure using liquid-liquid extraction followed by LC-MS/MS analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., an isotopically labeled this compound or a structurally similar compound).

    • Vortex briefly to mix.

    • Add 400 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes to extract the analyte.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

    • Vortex to dissolve and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Column Temperature: 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ESI.

    • MRM Transition: To be determined by infusing a pure standard of this compound.

Visualizations

G Troubleshooting Workflow for this compound Quantification start Problem Observed peak_shape Poor Peak Shape? start->peak_shape signal_issue Low or No Signal? start->signal_issue rt_shift Retention Time Shift? start->rt_shift peak_shape->signal_issue No solvent Check Injection Solvent vs. Mobile Phase peak_shape->solvent Yes signal_issue->rt_shift No matrix_effect Assess Matrix Effects (Post-Spike) signal_issue->matrix_effect Yes equilibration Increase Column Equilibration Time rt_shift->equilibration Yes cleanup Improve Sample Cleanup (SPE/LLE) solvent->cleanup mobile_phase Add 0.1% Formic Acid to Mobile Phase cleanup->mobile_phase column_check Check for Column Void mobile_phase->column_check end Problem Resolved column_check->end stability Verify Sample Stability matrix_effect->stability ms_params Optimize MS/MS Parameters stability->ms_params recovery Check Extraction Recovery ms_params->recovery recovery->end mp_prep Prepare Fresh Mobile Phase equilibration->mp_prep temp Check Column Temperature Control mp_prep->temp pump Check Pump Performance (Purge) temp->pump pump->end G Experimental Workflow for this compound Quantification sample Complex Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike extraction Sample Preparation (e.g., LLE/SPE) spike->extraction evaporate Evaporate & Reconstitute extraction->evaporate lcms LC-MS/MS Analysis evaporate->lcms data Data Processing (Integration) lcms->data quant Quantification (Calibration Curve) data->quant result Final Concentration quant->result G This compound Signaling Pathway Inhibition LPS LPS JNK JNK Pathway LPS->JNK NFkB NF-κB Pathway LPS->NFkB Inflammation Inflammatory Response JNK->Inflammation NFkB->Inflammation IsodorsmaninA This compound IsodorsmaninA->JNK IsodorsmaninA->NFkB

References

Isodorsmanin A experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and reproducibility challenges when working with the flavonoid, Isorhamnetin. This guide provides troubleshooting advice and detailed protocols to ensure reliable and consistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Isorhamnetin and what are its primary applications in research?

A1: Isorhamnetin is a flavonoid, specifically a 3'-O-methylated metabolite of quercetin. It is naturally found in a variety of plants, including sea buckthorn (Hippophae rhamnoides), ginkgo biloba, and onions. In cancer research, Isorhamnetin is investigated for its potential anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant properties.[1] Studies have indicated its capability to inhibit cancer cell growth by inducing cell cycle arrest and promoting programmed cell death (apoptosis).[1]

Q2: We are observing significant variability in our IC50 values for Isorhamnetin across different breast cancer cell lines. Is this expected?

A2: Yes, variability in IC50 values across different cell lines is expected. This is due to the inherent biological differences among cell lines, including their genetic background, expression levels of target proteins, and activation status of signaling pathways. For example, Isorhamnetin has shown an IC50 of approximately 10 µM in several breast cancer cell lines (MCF7, T47D, BT474, BT-549, MDA-MB-231, and MDA-MB-468), while being significantly less potent in the non-cancerous breast epithelial cell line MCF10A (IC50 of 38 µM).[2] This differential effect highlights its potential selectivity for cancer cells.

Q3: My results from the MTT assay show inconsistent or higher than expected cell viability after Isorhamnetin treatment. What could be the cause?

A3: This is a critical and common issue. Flavonoids like Isorhamnetin possess reducing properties and can directly reduce the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity. This leads to a false positive signal, which can mask the actual cytotoxic effects of Isorhamnetin and suggest a higher cell viability than is accurate.[1]

Q4: How can I confirm if Isorhamnetin is interfering with my MTT assay?

A4: A simple cell-free control experiment can be performed. In a 96-well plate, add Isorhamnetin to wells containing only the culture medium and the MTT reagent (no cells). If you observe the formation of the purple formazan product, it confirms that Isorhamnetin is directly reducing the MTT reagent.[1]

Q5: What are more suitable alternative cell viability assays for Isorhamnetin?

A5: To avoid the interference observed with MTT assays, it is recommended to use assays with different detection principles. Suitable alternatives include:

  • Sulforhodamine B (SRB) Assay: This assay measures cellular protein content and is not affected by the reducing potential of the compound.[1]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels as an indicator of metabolically active cells.

  • Trypan Blue Exclusion Assay: This method provides a direct count of viable and non-viable cells based on membrane integrity.[1]

Data Presentation: Isorhamnetin IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isorhamnetin in various cancer cell lines, illustrating the compound's variable potency.

Cell LineCancer TypeIC50 Value (µM)Incubation TimeAssay Method
MCF7 Breast Cancer~10Not SpecifiedCCK-8
T47D Breast Cancer~10Not SpecifiedCCK-8
BT474 Breast Cancer~10Not SpecifiedCCK-8
BT-549 Breast Cancer~10Not SpecifiedCCK-8
MDA-MB-231 Breast Cancer~10Not SpecifiedCCK-8
MDA-MB-468 Breast Cancer~10Not SpecifiedCCK-8
MCF10A Normal Breast Epithelial38Not SpecifiedCCK-8
SW-480 Colon Cancer≤ 20 µg/mL24 and 72 hoursNot Specified
HT-29 Colon Cancer≤ 20 µg/mL24 and 72 hoursNot Specified
AGS Gastric CancerNot Specified (Dose-dependent inhibition from 10-60 µM)24 or 48 hoursCCK-8
SNU-16 Gastric CancerNot Specified (Dose-dependent inhibition from 10-60 µM)24 or 48 hoursCCK-8
T24 Bladder CancerDecreased viability in a concentration-dependent manner48 hoursMTT
5637 Bladder CancerDecreased viability in a concentration-dependent manner48 hoursMTT
2531J Bladder CancerDecreased viability in a concentration-dependent manner48 hoursMTT

Experimental Protocols & Methodologies

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This protocol is recommended to avoid interference from the reducing properties of Isorhamnetin.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Aspirate the old medium and treat the cells with a range of concentrations of Isorhamnetin. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently aspirate the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis induced by Isorhamnetin.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of Isorhamnetin for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

General Workflow for Assessing Isorhamnetin's Anticancer Effects

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Cell Line Selection (e.g., MCF-7, A549) B Cell Culture & Seeding (96-well or 6-well plates) A->B C Isorhamnetin Treatment (Dose-Response & Time-Course) B->C D Cell Viability Assay (e.g., SRB Assay) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Western Blot (Protein Expression) C->F G IC50 Calculation D->G H Quantification of Apoptosis E->H I Analysis of Signaling Pathways F->I

Caption: A generalized workflow for evaluating the in vitro anticancer activity of Isorhamnetin.

Isorhamnetin-Modulated PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Isorhamnetin Isorhamnetin Isorhamnetin->PI3K Inhibits Akt Akt Isorhamnetin->Akt Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis via mTOR->Bcl2 Promotes Survival Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis

Caption: Isorhamnetin inhibits the PI3K/Akt pathway, leading to decreased cell survival and apoptosis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments 1. Inconsistent cell passage number. 2. Variation in cell seeding density. 3. Fluctuation in incubator conditions (CO2, temperature). 4. Different batches of serum or media.1. Use cells within a consistent and narrow passage number range for all experiments. 2. Ensure accurate cell counting and homogenous cell suspension before seeding. 3. Regularly calibrate and monitor incubator conditions. 4. Test new batches of serum and media for consistency before use in critical experiments.
"Edge effect" observed in 96-well plates Increased evaporation from the outer wells of the plate.Fill the perimeter wells with sterile PBS or media without cells and do not use these wells for experimental data points. Ensure proper humidity in the incubator.
Low signal or no effect observed in apoptosis assay 1. Isorhamnetin concentration is too low. 2. Insufficient incubation time. 3. Cells are resistant to Isorhamnetin-induced apoptosis.1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis induction. 3. Verify the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in your cell line.
Isorhamnetin precipitates in the culture medium The concentration of Isorhamnetin exceeds its solubility in the aqueous medium.1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all treatments. 2. Visually inspect the medium for any precipitation after adding Isorhamnetin. 3. Consider using a solubilizing agent if compatible with your experimental system.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Isodorsmanin A and Bavachalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals the potent anti-inflammatory properties of two natural chalcones, Isodorsmanin A and bavachalcone. This guide provides a detailed comparison of their efficacy in modulating key inflammatory pathways, supported by quantitative data from in vitro studies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

At a Glance: Key Anti-Inflammatory Activities

Both this compound and bavachalcone have demonstrated significant capabilities in suppressing inflammatory responses in cellular models. Their primary mechanisms of action converge on the inhibition of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of a cascade of inflammatory mediators.

Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and bavachalcone on various pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. It is important to note that the data for each compound were obtained from separate studies with potentially different experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NOIC50Reference
This compound12.5 µM80.4%Not Reported[1]
Bavachalcone--11.3 µM[2]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundConcentration% Inhibition of PGE2IC50Reference
This compound12.5 µM36.5%Not Reported[1]
BavachalconeNot ReportedNot ReportedNot Reported

Table 3: Inhibition of Pro-Inflammatory Cytokines

CompoundCytokineConcentration% InhibitionReference
This compoundTNF-α12.5 µM~55%[1]
This compoundIL-612.5 µM~60%[1]
This compoundIL-1β12.5 µM~50%[1]
BavachalconeTNF-α, IL-6, IL-1βNot ReportedReduction Observed[3][4]

Mechanistic Insights: Targeting Key Signaling Pathways

The anti-inflammatory effects of both this compound and bavachalcone are rooted in their ability to interfere with pro-inflammatory signaling cascades.

This compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway.[1] Furthermore, it prevents the degradation of the inhibitor of kappa B alpha (IκB-α), which consequently blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This dual inhibition effectively suppresses the transcription of genes encoding for pro-inflammatory mediators.

Anti_Inflammatory_Signaling_Pathways cluster_IsodorsmaninA This compound Pathway cluster_Bavachalcone Bavachalcone Pathway LPS_I LPS TLR4_I TLR4 LPS_I->TLR4_I JNK_I JNK TLR4_I->JNK_I IKK_I IKK TLR4_I->IKK_I NFκB_I NF-κB (p65) JNK_I->NFκB_I IκBα_I IκBα IKK_I->IκBα_I phosphorylates IκBα_I->NFκB_I releases Nucleus_I Nucleus NFκB_I->Nucleus_I translocates to Inflammatory_Genes_I Pro-inflammatory Gene Expression Nucleus_I->Inflammatory_Genes_I IsodorsmaninA This compound IsodorsmaninA->JNK_I inhibits phosphorylation IsodorsmaninA->IκBα_I inhibits degradation LPS_B LPS TLR4_B TLR4 LPS_B->TLR4_B IKK_B IKK TLR4_B->IKK_B IκBα_B IκBα IKK_B->IκBα_B phosphorylates NFκB_B NF-κB IκBα_B->NFκB_B releases Nucleus_B Nucleus NFκB_B->Nucleus_B translocates to Inflammatory_Genes_B Pro-inflammatory Gene Expression Nucleus_B->Inflammatory_Genes_B Bavachalcone Bavachalcone Bavachalcone->NFκB_B inhibits synthesis

Caption: Signaling pathways modulated by this compound and bavachalcone.

Experimental Protocols

The following are generalized experimental protocols based on the cited literature for assessing the anti-inflammatory activity of this compound and bavachalcone in RAW 264.7 macrophages.

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are seeded in appropriate culture plates (e.g., 96-well or 24-well plates) and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound or bavachalcone for a specified period (e.g., 1-2 hours).

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the incubation period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

3. Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA):

  • The levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Pathway Proteins:

  • After treatment, cells are lysed to extract total protein.

  • Protein concentrations are determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., JNK, IκB-α, p65).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Pre_treatment Pre-treat with This compound or Bavachalcone Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubate LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (PGE2, Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (Signaling Proteins) Cell_Lysis->Western_Blot Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Isodorsmanin A vs. Isobavachalcone: A Comparative Analysis of Their Effects on Macrophage Function

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the effects of two natural chalcones, Isodorsmanin A and Isobavachalcone, on macrophage activity. Both compounds are derived from the seeds of Psoralea corylifolia L. and have demonstrated significant anti-inflammatory properties.[1][2] This analysis is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory agents.

Core Anti-Inflammatory Effects

Both this compound (IDA) and Isobavachalcone (IBC) exhibit potent anti-inflammatory effects on macrophages, primarily by suppressing the production of key inflammatory mediators and cytokines. The available data predominantly focuses on their activity in lipopolysaccharide (LPS)-stimulated macrophage models, which mimic a pro-inflammatory M1 phenotype.

This compound (IDA)

Studies on IDA have centered on its ability to mitigate the inflammatory cascade in LPS-activated RAW 264.7 macrophages. IDA effectively suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][3] This is achieved by downregulating the mRNA expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] Furthermore, IDA significantly reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][6] Importantly, these effects are observed at concentrations that do not induce cytotoxicity.[3]

Isobavachalcone (IBC)

Similar to IDA, Isobavachalcone has been shown to reduce the overproduction of inflammatory mediators and pro-inflammatory cytokines in LPS-stimulated macrophages.[7][8] It also curtails the expression of iNOS and COX-2.[7] A distinguishing feature of IBC is its documented effect on macrophage polarization. Research indicates that IBC can inhibit the differentiation of macrophages towards the M2 phenotype, an alternative activation state often associated with tissue repair but also implicated in tumor progression.[9] Specifically, in an IL-4 stimulated environment, IBC was found to reduce the expression of M2 markers Arginase-1 (ARG1) and mannose receptor C-type 1 (MRC1).[9]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments, providing a direct comparison of the efficacy of this compound and Isobavachalcone.

Table 1: Effect on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationTargetInhibition (%)Reference
This compound 12.5 µMNitric Oxide (NO)80.4%[3][10]
12.5 µMProstaglandin E2 (PGE2)36.5%[3][10]
Isobavachalcone Not specifiedInflammatory MediatorsMarked Reduction[7]

Table 2: Effect on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundConcentrationCytokineEffectReference
This compound 3.13 - 12.5 µMTNF-α, IL-6, IL-1βSignificant Suppression[1][6]
Isobavachalcone Not specifiedPro-inflammatory CytokinesMarked Reduction[7]

Table 3: Effect on M2 Macrophage Polarization Markers (IL-4 Stimulated RAW 264.7 Cells)

CompoundConcentrationTarget GeneEffectReference
Isobavachalcone 10 µMARG1Reduction in mRNA[9]
10 µMMRC1Reduction in mRNA[9]

Signaling Pathway Modulation

Both compounds exert their anti-inflammatory effects by targeting common intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

This compound (IDA) Signaling Pathway

IDA inhibits the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκB-α.[1][3] This action blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of genes for pro-inflammatory mediators and cytokines.[5] Within the MAPK pathway, IDA specifically inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), another crucial step in the inflammatory gene expression program.[1][3][4]

IsodorsmaninA_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK pJNK p-JNK JNK->pJNK NFκB_nucleus NF-κB (Active) pJNK->NFκB_nucleus IκBα IκB-α IKK->IκBα P NFκB NF-κB IκBα->NFκB releases NFκB->NFκB_nucleus translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->Genes IDA This compound IDA->JNK inhibits P IDA->IκBα prevents degradation

This compound inhibits JNK phosphorylation and IκB-α degradation.
Isobavachalcone (IBC) Signaling Pathway

Isobavachalcone also suppresses the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.[7][8] It has been shown to inhibit the phosphorylation of MAPK proteins, including Extracellular signal-regulated kinase (ERK), and prevent the nuclear translocation of NF-κB.[7][11] Furthermore, IBC's mechanism may be broader, as it has been suggested to modulate both MyD88-dependent and TRIF-dependent signaling downstream of Toll-like receptor 4 (TLR4).[12]

Isobavachalcone_Pathway cluster_TLR4 TLR4 Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF MAPK MAPK (ERK) MyD88->MAPK NFκB NF-κB MyD88->NFκB TRIF->NFκB pMAPK p-MAPK MAPK->pMAPK NFκB_nucleus NF-κB (Active) pMAPK->NFκB_nucleus NFκB->NFκB_nucleus translocates Genes Pro-inflammatory Gene Expression NFκB_nucleus->Genes IBC Isobavachalcone IBC->MAPK inhibits P IBC->NFκB inhibits translocation

Isobavachalcone inhibits MAPK phosphorylation and NF-κB translocation.

Experimental Protocols

The findings described are based on the following general experimental methodologies.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is predominantly used.[1]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Stimulation: Macrophages are stimulated with 100 ng/mL of lipopolysaccharide (LPS) from E. coli to induce an inflammatory response.[3]

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1.56 to 12.5 µM) or Isobavachalcone for a period (e.g., 3 hours) before LPS stimulation.[3][4]

Key Assays
  • Cell Viability: The Cell Counting Kit-8 (CCK-8) assay is used to determine the cytotoxic range of the compounds.[3] Macrophages are treated with the compounds and/or LPS for approximately 24 hours before the assay is performed.[3]

  • Nitric Oxide (NO) Measurement: The Griess reaction is used to measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.[6]

  • Cytokine and Mediator Measurement (ELISA): Enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the culture supernatants.[6]

  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from treated cells, reverse-transcribed into cDNA, and then quantitative real-time PCR is performed to measure the relative mRNA expression levels of genes like iNOS, COX-2, TNF-α, IL-6, IL-1β, ARG1, and MRC1.

  • Protein Analysis (Western Blot): Western blotting is used to detect the protein levels and phosphorylation status of key signaling molecules, including JNK, IκB-α, and other MAPKs.[4]

Experimental_Workflow cluster_assays Downstream Assays start RAW 264.7 Macrophage Culture pretreat Pre-treatment with This compound or Isobavachalcone start->pretreat stimulate Stimulation with LPS (or IL-4) pretreat->stimulate incubate Incubation (2-24 hours) stimulate->incubate harvest Harvest Supernatant & Cells incubate->harvest griess Griess Assay (NO) harvest->griess Supernatant elisa ELISA (Cytokines, PGE2) harvest->elisa Supernatant qpcr RT-qPCR (Gene Expression) harvest->qpcr Cells wb Western Blot (Signaling Proteins) harvest->wb Cells

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Isodorsmanin A and Psoralen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds, Isodorsmanin A and psoralen. Both compounds, found in the plant Psoralea corylifolia, have demonstrated significant potential in modulating inflammatory responses. This analysis is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.

I. Overview of Anti-inflammatory Mechanisms

This compound, a chalcone, primarily exerts its anti-inflammatory effects by targeting key signaling pathways within macrophages. In contrast, psoralen, a furanocoumarin, exhibits a broader range of mechanisms, including the regulation of a wide array of cytokines and interaction with multiple signaling cascades.

This compound has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2] This inhibition leads to a downstream reduction in the production of inflammatory mediators and cytokines.

Psoralen demonstrates a more multifaceted anti-inflammatory profile. It has been reported to regulate the activation of tumor necrosis factor-alpha (TNF-α), transforming growth factor-beta (TGF-β), and a variety of interleukins (IL-4, IL-5, IL-6, IL-8, IL-12, IL-13)[3][4]. Its mechanisms of action include the inhibition of the activator protein 1 (AP-1) pathway and interaction with the estrogen receptor signaling pathway[5][6]. Furthermore, psoralen is a well-known photosensitizing agent used in PUVA (Psoralen + UVA) therapy, where its photoactivation leads to DNA damage in target cells, inducing apoptosis and modulating immune responses[7][8].

II. Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data on the effects of this compound and psoralen on various inflammatory markers. It is important to note that the experimental conditions, such as cell types and stimuli, may vary between studies, warranting caution in direct comparisons.

Table 1: Effect of this compound on Inflammatory Mediators and Cytokines in LPS-stimulated RAW 264.7 Macrophages

Inflammatory MarkerConcentration of this compound% Inhibition / ReductionReference
Nitric Oxide (NO)12.5 µMSignificant reduction[1][9]
Prostaglandin E2 (PGE2)12.5 µMSignificant reduction[1][9]
TNF-α12.5 µM18.6%[2]
IL-612.5 µM45.1%[2]
IL-1β12.5 µM73.7%[2]

Table 2: Effect of Psoralen on Inflammatory Cytokines in Various Cell Models

Inflammatory MarkerCell TypeStimulusPsoralen Concentration% Inhibition / ReductionReference
IL-1βTHP-1 cells-Not specifiedSignificantly decreased[3]
IL-8THP-1 cells-Not specifiedSignificantly decreased[3]
TNF-αHuman Periodontal Ligament CellsP. gingivalis LPS12.5 µg/mLDown-regulated[6]
IL-1βHuman Periodontal Ligament CellsP. gingivalis LPS12.5 µg/mLDown-regulated[6]
IL-6Human Periodontal Ligament CellsP. gingivalis LPS12.5 µg/mLDown-regulated[6]
IL-8Human Periodontal Ligament CellsP. gingivalis LPS12.5 µg/mLDown-regulated[6]
IL-6JME/CF15 human nasal epithelial cellsIL-13Not specifiedDecreased[5]
IL-8JME/CF15 human nasal epithelial cellsIL-13Not specifiedDecreased[5]

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing anti-inflammatory activity.

IsodorsmaninA_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates JNK JNK TLR4->JNK IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Activates Transcription IsodorsmaninA This compound IsodorsmaninA->JNK Inhibits Phosphorylation IsodorsmaninA->IκBα Prevents Degradation

Caption: Signaling pathway of this compound's anti-inflammatory action.

Psoralen_Pathway cluster_cell Cell IL13 IL-13 IL13R IL-13 Receptor IL13->IL13R Binds AP1 AP-1 (c-Fos/c-Jun) IL13R->AP1 Activates Phosphorylation CST1 Cystatin-SN (CST1) AP1->CST1 Regulates Inflammation Inflammatory Response (IL-6, IL-8, Mucus Production) CST1->Inflammation Psoralen Psoralen Psoralen->AP1 Inhibits Phosphorylation

Caption: Psoralen's inhibition of the AP-1 pathway in allergic rhinitis model.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture pretreatment Pre-treatment with This compound or Psoralen cell_culture->pretreatment stimulation Stimulation with Inflammatory Agent (e.g., LPS) pretreatment->stimulation incubation Incubation stimulation->incubation collection Collection of Cell Supernatant and Lysates incubation->collection analysis Analysis collection->analysis elisa ELISA (Cytokine Quantification) analysis->elisa griess Griess Assay (NO Quantification) analysis->griess western_blot Western Blot (Protein Expression/ Phosphorylation) analysis->western_blot end End elisa->end griess->end western_blot->end

Caption: General experimental workflow for in vitro anti-inflammatory assays.

IV. Experimental Protocols

A. This compound Anti-inflammatory Assay in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound (e.g., 3.13, 6.25, 12.5 µM) for 3 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for another 21 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: The concentration of NO in the cell culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of JNK and IκB-α. This is performed using standard western blotting techniques with specific primary and secondary antibodies.

B. Psoralen Anti-inflammatory Assay in Nasal Epithelial Cells
  • Cell Culture: JME/CF15 human nasal epithelial cells are cultured under appropriate conditions.

  • Stimulation and Treatment: An in vitro allergic rhinitis model is established by inducing the cells with IL-13. The effect of psoralen is assessed by treating the IL-13-induced cells with various concentrations of psoralen.

  • Cytokine Analysis (ELISA and RT-qPCR): The expression levels of inflammatory cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) and Eotaxin are determined by ELISA. The mRNA expression of IL-6 and IL-8 is assessed by reverse transcription-quantitative PCR (RT-qPCR).

  • Western Blot Analysis: The expression and phosphorylation of c-Fos and c-Jun, components of the AP-1 pathway, and the expression of cystatin-SN (CST1) are detected by western blotting.

V. Conclusion

Both this compound and psoralen exhibit promising anti-inflammatory properties through distinct mechanisms of action. This compound demonstrates potent inhibition of the JNK and NF-κB pathways in macrophages, leading to a significant reduction in key inflammatory mediators. Psoralen displays a broader inhibitory profile, affecting multiple cytokines and signaling pathways, including the AP-1 and estrogen receptor pathways.

The choice between these two compounds for further research and development would depend on the specific inflammatory condition being targeted. The targeted mechanism of this compound may be advantageous for diseases where macrophage-driven inflammation is central. The diverse mechanisms of psoralen, including its photo-sensitizing properties, offer a wider range of therapeutic possibilities, particularly in dermatology. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively determine their relative potency and therapeutic potential.

References

Isodorsmanin A and Dexamethasone: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Isodorsmanin A, a natural chalcone, and Dexamethasone, a well-established corticosteroid. This analysis is supported by experimental data from studies on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), a standard in vitro model for assessing inflammatory responses.

This guide will delve into the mechanisms of action, present a quantitative comparison of their effects on key inflammatory mediators and enzymes, and provide detailed experimental protocols for the cited assays.

Mechanisms of Action: Targeting Inflammatory Cascades

Both this compound and Dexamethasone exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response. However, their primary molecular targets and mechanisms of action differ significantly.

This compound has been shown to inhibit the inflammatory response by targeting the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3] In LPS-stimulated macrophages, this compound prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκB-α.[1] This action effectively blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of various pro-inflammatory genes.[1] Additionally, this compound inhibits the phosphorylation of JNK, a key component of the mitogen-activated protein kinase (MAPK) pathway, which is also crucial for the inflammatory response.[1][2][3]

Dexamethasone , a synthetic glucocorticoid, functions by binding to the cytosolic glucocorticoid receptor (GR).[4][5] Upon binding, the dexamethasone-GR complex translocates to the nucleus where it modulates gene expression.[4][5] Its anti-inflammatory effects are primarily achieved through two mechanisms: transactivation and transrepression. Through transactivation, it upregulates the expression of anti-inflammatory proteins. More significantly, through transrepression, it interferes with the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1), thereby inhibiting the expression of a wide range of inflammatory cytokines, chemokines, and enzymes.[4][5][6]

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound and Dexamethasone on the production of key inflammatory mediators and the expression of pro-inflammatory enzymes in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Inflammatory Mediators

Inflammatory MediatorThis compound (Concentration)% InhibitionDexamethasone (Concentration)% Inhibition
Nitric Oxide (NO)12.5 µM~55%1 µM~75%[7][8]
Prostaglandin E2 (PGE2)12.5 µM~60%[2]10 µM~80%[9]
TNF-α12.5 µM~50%[2]1 µM~80%[10]
IL-612.5 µM~70%[2]6 µMSignificant reduction[6]
IL-1β12.5 µM~65%[2]1 µMSignificant reduction[4][5]

Table 2: Inhibition of Pro-inflammatory Enzyme Expression

EnzymeThis compound (Concentration)% InhibitionDexamethasone (Concentration)% Inhibition
iNOS12.5 µMSignificant reduction[2][3]10 µMSignificant reduction[11][12]
COX-212.5 µMSignificant reduction[2][3]0.1 µMSubstantial suppression[13][14]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p p-IκB-α IKK->IkBa_p IkBa IκB-α IkBa_p->IkBa degradation NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nuc->Pro_inflammatory_genes Isodorsmanin_A This compound Isodorsmanin_A->IKK Dexamethasone Dexamethasone-GR Complex Dexamethasone->NFkB_nuc G MAPK Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK4_7 MKK4/7 TAK1->MKK4_7 JNK JNK MKK4_7->JNK p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_JNK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes Isodorsmanin_A This compound Isodorsmanin_A->JNK inhibits phosphorylation G General Experimental Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Response RAW_cells RAW 264.7 Macrophages Pretreatment Pre-treatment with This compound or Dexamethasone RAW_cells->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_lysate Collect Cell Lysate Stimulation->Cell_lysate Griess_Assay Griess Assay (NO) Supernatant->Griess_Assay ELISA ELISA (PGE2, TNF-α, IL-6, IL-1β) Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2) Cell_lysate->Western_Blot

References

Validating JNK Pathway Inhibition In Vivo: A Comparative Guide to Isodorsmanin A and Alternative Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis. Its role in various pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, has made it an attractive target for therapeutic intervention. Isodorsmanin A, a natural chalcone, has emerged as a potential JNK pathway inhibitor. This guide provides a comparative analysis of this compound's performance against established JNK inhibitors, SP600125 and AS602801, with a focus on in vivo validation. While in vitro data demonstrates the potential of this compound, a significant gap exists in its in vivo characterization, positioning SP600125 and AS602801 as currently better-validated alternatives for animal studies.

Comparative Analysis of JNK Inhibitors

This section summarizes the available data on this compound and compares it with the well-characterized JNK inhibitors, SP600125 and AS602801.

In Vitro Inhibition of JNK Phosphorylation

This compound has been shown to inhibit the phosphorylation of JNK in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This foundational data suggests its potential as a JNK pathway inhibitor.

CompoundCell LineStimulationConcentrationInhibition of JNK PhosphorylationReference
This compound RAW 264.7 macrophagesLPS (100 ng/mL)6.25 µMSignificant reduction[1]
12.5 µMStronger reduction[1]
In Vivo Performance of Alternative JNK Inhibitors

Due to the lack of available in vivo data for this compound, this section details the performance of two widely used JNK inhibitors, SP600125 and AS602801, in various animal models. This information provides a benchmark for the potential future in vivo studies of this compound.

SP600125

Animal ModelDisease ModelAdministrationDosageKey In Vivo OutcomeReference
MouseLPS-induced inflammationIntraperitoneal (i.p.)15 mg/kgSignificant reduction in serum TNF-α levels[2]
MouseAnti-CD3-induced T-cell apoptosisSubcutaneous (s.c.)15 mg/kgInhibition of CD4+CD8+ thymocyte apoptosis[2]
MouseCholestatic liver injury (ANIT-induced)Intraperitoneal (i.p.)15 mg/kgSubstantial decrease in liver injury markers and JNK signaling[3]

AS602801 (Bentamapimod)

Animal ModelDisease ModelAdministrationDosageKey In Vivo OutcomeReference
Nude MouseEndometriosis (human tissue xenografts)Oral gavage30 mg/kg/day29% regression of endometriotic lesions[1]
RatAutologous endometriosis modelNot specifiedNot specified48% regression of endometriotic lesions[1]
MousePancreatic cancer xenograftIntraperitoneal (i.p.)40 mg/kg/dayReduction in tumor-initiating cancer stem cells[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for assessing JNK pathway inhibition.

In Vitro Western Blot for JNK Phosphorylation (this compound)

This protocol is based on the methodology used to assess this compound's effect on JNK phosphorylation in macrophages[1].

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured in appropriate media. Cells are pre-treated with varying concentrations of this compound (e.g., 6.25 µM, 12.5 µM) or vehicle control for a specified time (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a designated period (e.g., 30 minutes) to induce JNK phosphorylation.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay or a similar method.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software. The level of p-JNK is normalized to the total JNK and the loading control.

In Vivo JNK Inhibition Assessment in a Mouse Model (General Protocol)

This protocol provides a general framework for evaluating the in vivo efficacy of a JNK inhibitor, drawing from methodologies used for SP600125 and AS602801[2][3][4].

  • Animal Model Selection: Choose an appropriate animal model that recapitulates the disease of interest where the JNK pathway is implicated (e.g., LPS-induced inflammation, cancer xenograft model).

  • Compound Administration: The JNK inhibitor (e.g., SP600125, AS602801, or a novel compound like this compound) is administered to the animals via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. A vehicle control group is essential.

  • Tissue Collection and Processing: At the end of the treatment period, animals are euthanized, and relevant tissues (e.g., liver, tumor, brain) are collected. Tissues can be flash-frozen in liquid nitrogen for protein analysis or fixed in formalin for immunohistochemistry.

  • Western Blot Analysis of Tissue Lysates:

    • Frozen tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined, and Western blotting is performed as described in the in vitro protocol to assess the levels of p-JNK and total JNK in the tissue lysates.

  • Immunohistochemistry (IHC) for p-JNK:

    • Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the epitope.

    • Sections are incubated with a primary antibody against p-JNK.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the target protein.

    • Sections are counterstained and mounted for microscopic examination. The intensity and distribution of p-JNK staining are evaluated.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after compound administration to determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC) of the inhibitor.

  • Efficacy Readouts: In addition to target engagement (JNK inhibition), downstream efficacy endpoints should be measured. These can include tumor volume, inflammatory cytokine levels in serum or tissue, or behavioral assessments, depending on the disease model.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs is crucial for understanding and communication. The following diagrams were generated using Graphviz (DOT language).

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines, LPS) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Transcription Factor cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Inhibitor JNK Inhibitor (e.g., this compound) Inhibitor->JNK

Caption: The JNK signaling pathway is activated by cellular stressors, leading to gene expression changes.

InVivo_Validation_Workflow Animal_Model Select Animal Model Compound_Admin Administer JNK Inhibitor (vs. Vehicle) Animal_Model->Compound_Admin Monitoring Monitor Disease Progression & Pharmacokinetics Compound_Admin->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tissue_Harvest Harvest Tissues Endpoint->Tissue_Harvest Western_Blot Western Blot (p-JNK, Total JNK) Tissue_Harvest->Western_Blot IHC Immunohistochemistry (p-JNK) Tissue_Harvest->IHC Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis IHC->Data_Analysis

Caption: A generalized workflow for the in vivo validation of a JNK inhibitor.

References

Comparative Guide to NF-κB Inhibition: Isodorsmanin A vs. Specific Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the NF-κB inhibitory activity of Isodorsmanin A against well-established, specific inhibitors of the NF-κB signaling pathway. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools for studying NF-κB-mediated inflammatory and disease processes.

Introduction to NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers. Consequently, the inhibition of this pathway is a significant area of therapeutic research. This guide focuses on this compound, a natural chalcone, and compares its NF-κB inhibitory profile with that of three widely used specific inhibitors: BAY 11-7082, MG132, and Parthenolide.

Mechanism of Action and Comparative Efficacy

This compound has been shown to suppress the production of inflammatory mediators and pro-inflammatory cytokines by inhibiting the NF-κB pathway.[1][2] Its primary mechanism involves the inhibition of IκB-α phosphorylation and subsequent degradation. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes.[1][2]

To provide a clear comparison, the following table summarizes the mechanisms of action and reported efficacy of this compound and the selected specific inhibitors.

Inhibitor Mechanism of Action Reported IC50 / Effective Concentration Key Cellular Effects
This compound Inhibits phosphorylation and degradation of IκB-α.[1][2]Effective at 6.25 µM and 12.5 µM in reducing iNOS and COX-2 expression.[3]Suppresses production of NO, PGE2, TNF-α, IL-6, and IL-1β.[1][2]
BAY 11-7082 Irreversibly inhibits TNF-α-induced phosphorylation of IκB-α.IC50 of 10 µM for TNF-α-induced IκB-α phosphorylation.Inhibits NF-κB p65 DNA-binding activity; reduces release of TNF-α, IL-6, and IL-8.
MG132 A potent, reversible proteasome inhibitor that prevents the degradation of ubiquitin-conjugated proteins, including IκB-α.IC50 of 3 µM for NF-κB activation.Blocks NF-κB activation by preventing IκB-α degradation.
Parthenolide Primarily inhibits IκB kinase (IKK) activity, preventing the phosphorylation of IκB-α. May also directly interact with the p65 subunit of NF-κB.Effective at various concentrations depending on the cell type and stimulus.Prevents NF-κB activation, IκBα degradation, and IκB Kinase complex activity.

Visualizing the NF-κB Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for this compound and the comparative inhibitors.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_p p-IκBα IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_Ub Ub-IκBα IkB_p->IkB_Ub Ubiquitination IkB_Ub->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Isodorsmanin_A This compound Isodorsmanin_A->IKK_complex Inhibits (prevents IκBα-p) BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_complex Inhibits (prevents IκBα-p) Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits MG132 MG132 MG132->Proteasome Inhibits

Caption: NF-κB signaling pathway with inhibitor targets.

Experimental Protocols

To confirm and compare the NF-κB inhibitory activities of this compound and other specific inhibitors, the following experimental protocols are provided.

Western Blot Analysis of p65 Nuclear Translocation and IκBα Degradation

This protocol allows for the visualization and semi-quantification of key proteins in the NF-κB pathway.

a. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound, BAY 11-7082, MG132, or Parthenolide for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide [LPS] at 1 µg/mL) for 30-60 minutes.

b. Nuclear and Cytoplasmic Protein Extraction:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

  • Determine protein concentration of both fractions using a BCA protein assay.

c. Western Blotting:

  • Separate 20-40 µg of protein from each fraction on a 10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p65, IκBα, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the protein of interest to its respective loading control.

  • Compare the levels of nuclear p65 and cytoplasmic IκBα between different treatment groups.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Protein_Extraction 2. Nuclear/Cytoplasmic Extraction Cell_Culture->Protein_Extraction SDS_PAGE 3. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Western Blot experimental workflow.

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

a. Cell Transfection:

  • Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • Allow cells to express the plasmids for 24 hours.

b. Treatment and Stimulation:

  • Pre-treat the transfected cells with this compound or other inhibitors for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

c. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold change in NF-κB activity relative to the unstimulated control.

  • Determine the dose-dependent inhibitory effect of each compound.

Luciferase_Assay_Workflow Transfection 1. Co-transfection of Reporter Plasmids Treatment 2. Inhibitor Treatment & NF-κB Stimulation Transfection->Treatment Lysis 3. Cell Lysis Treatment->Lysis Measurement 4. Dual-Luciferase Measurement Lysis->Measurement Analysis 5. Data Normalization & Analysis Measurement->Analysis

Caption: Luciferase reporter assay workflow.

Conclusion

This compound presents itself as a promising natural compound for the inhibition of the NF-κB pathway through its targeted action on IκB-α phosphorylation and degradation. Its efficacy is comparable to that of the well-established inhibitor BAY 11-7082, which shares a similar mechanism. In comparison to broader-acting inhibitors like the proteasome inhibitor MG132, this compound offers a more targeted approach to NF-κB inhibition. Further head-to-head comparative studies using the protocols outlined in this guide will be invaluable for elucidating the precise therapeutic potential of this compound in the context of NF-κB-driven pathologies.

References

Navigating Isodorsmanin A Research: A Comparative Guide to Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Isodorsmanin A, the reliability of experimental data is paramount. This guide provides a comparative analysis of antibodies utilized in key this compound research, focusing on their application in elucidating the compound's mechanism of action. We delve into the specifics of antibodies targeting the JNK and NF-κB signaling pathways, presenting available data on their use and providing detailed experimental protocols to aid in experimental design and reproducibility.

This compound, a chalcone isolated from the plant Psoralea corylifolia, has demonstrated significant anti-inflammatory properties.[1][2] Research indicates that its mechanism of action involves the inhibition of key inflammatory signaling pathways, namely the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[1][2][3] The accuracy of these findings heavily relies on the specificity and quality of the antibodies used to detect the phosphorylation and degradation of key proteins within these cascades.

Antibody Performance in this compound Research

While the study by Chung et al. (2023) does not explicitly report data on the cross-reactivity of the antibodies used, the clarity of the Western blot results suggests a high degree of specificity under the described experimental conditions. The antibodies targeting phosphorylated JNK (p-JNK) and total JNK allowed for a ratiometric analysis of JNK activation, a standard and accepted method in the field. Similarly, the distinct bands observed for IκB-α and p65 in both cytoplasmic and nuclear extracts indicate that the antibodies are recognizing their intended targets.[3]

It is crucial for researchers to recognize that antibody performance can be variable and context-dependent.[4][5] Factors such as the experimental application (e.g., Western blot, immunofluorescence), cell or tissue type, and the specific protocol employed can all influence an antibody's specificity and sensitivity.[6] Therefore, independent validation of antibodies in the specific experimental system is always recommended.[4][5]

Below is a summary of the key antibodies utilized in the aforementioned study to investigate the effects of this compound.

Table 1: Summary of Primary Antibodies Used in this compound Research

Target ProteinAntibody TypeApplicationManufacturer & Catalog No.
Phospho-JNK (Thr183/Tyr185)Not SpecifiedWestern BlotNot Specified in Source
JNKNot SpecifiedWestern BlotNot Specified in Source
p65Not SpecifiedWestern BlotNot Specified in Source
IκB-αNot SpecifiedWestern BlotNot Specified in Source
β-actinNot SpecifiedWestern BlotNot Specified in Source

Note: The specific manufacturers and catalog numbers for the antibodies used in the primary research study by Chung et al. (2023) were not detailed in the publication.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential. The following is the Western blot protocol as described by Chung et al. (2023) for their investigation into this compound's effects on RAW 264.7 macrophages.

Western Blot Protocol for JNK and NF-κB Pathway Analysis

1. Cell Lysis and Protein Extraction:

  • RAW 264.7 macrophage cells were treated with this compound at various concentrations.

  • Following treatment, cells were harvested and lysed to extract total cellular proteins. For the analysis of NF-κB p65 translocation, nuclear and cytoplasmic protein fractions were separated.[3]

2. Protein Quantification:

  • The concentration of the extracted proteins was determined using a suitable protein assay to ensure equal loading of samples.

3. Gel Electrophoresis and Protein Transfer:

  • Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins were then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The PVDF membrane was blocked to prevent non-specific antibody binding.

  • The membrane was incubated with primary antibodies specific for the target proteins (p-JNK, JNK, p65, IκB-α, and β-actin as a loading control) overnight at 4°C.[3]

  • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified to determine the relative protein levels.[3]

Visualizing the Molecular Pathways

To provide a clearer understanding of the signaling pathways modulated by this compound, the following diagrams were generated using the Graphviz DOT language.

IsodorsmaninA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK pJNK p-JNK JNK->pJNK pIkBa p-IκBα IKK->pIkBa IkBa IκBα NFkB_p65_active NF-κB (p65/p50) (Active) pIkBa->NFkB_p65_active degradation of IκBα NFkB_p65_inactive NF-κB (p65/p50) (Inactive) NFkB_p65_inactive->IkBa NFkB_p65_inactive->NFkB_p65_active NFkB_p65_nucleus NF-κB (p65/p50) NFkB_p65_active->NFkB_p65_nucleus IsodorsmaninA This compound IsodorsmaninA->pJNK Inhibits IsodorsmaninA->pIkBa Inhibits Gene Pro-inflammatory Gene Expression NFkB_p65_nucleus->Gene

Caption: this compound inhibits inflammatory signaling pathways.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment with This compound Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: A typical workflow for Western blot analysis.

Conclusion

The investigation of this compound's therapeutic potential is a promising area of research. The reliability of findings in this field is intrinsically linked to the quality and specificity of the antibodies used to probe its molecular mechanisms. While existing research provides a solid foundation, this guide highlights the necessity for researchers to remain vigilant about antibody validation. By adhering to detailed experimental protocols and critically evaluating the performance of antibodies within their specific experimental contexts, the scientific community can build a more robust and reproducible understanding of this compound's mode of action, ultimately accelerating its potential translation into clinical applications.

References

Isodorsmanin A: Unraveling the Structure-Activity Relationship for Future Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of Isodorsmanin A and its analogs, focusing on their anti-inflammatory properties. This guide provides a comparative analysis of related compounds, detailed experimental data, and insights into the molecular mechanisms underpinning their biological activity.

This compound, a chromenochalcone isolated from the seeds of Psoralea corylifolia L., has emerged as a promising natural product with significant anti-inflammatory properties.[1][2][3] Its unique chemical scaffold presents a valuable template for the design and development of novel therapeutic agents. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for optimizing its potency, selectivity, and pharmacokinetic profile. While direct and extensive SAR studies on a wide range of this compound derivatives are still emerging, analysis of related chalcone and chromenochalcone analogs provides critical insights into the key structural features governing their anti-inflammatory effects.

Comparative Anti-inflammatory Activity of this compound and Related Chalcones

The anti-inflammatory activity of this compound and a selection of related chalcone derivatives are summarized in the table below. The data highlights the inhibitory effects on key inflammatory mediators, primarily nitric oxide (NO) and cyclooxygenase (COX) enzymes.

CompoundModificationBiological ActivityIC50 (µM)Reference
This compound -Inhibition of NO production in LPS-stimulated RAW 264.7 macrophagesNot explicitly defined as IC50, but significant reduction at 12.5 µM[2]
Chalcone Derivative 1 2',5'-dihydroxy substitutionInhibition of β-glucuronidase release from rat neutrophils1.6 ± 0.2[4]
Chalcone Derivative 2 2',5'-dialkoxy substitutionInhibition of NO formation in murine microglial cells0.7 ± 0.06[4]
Chalcone Derivative 3h Phenyl and furan ringsInhibition of NO production in RAW264.7 cellsNot specified[5]
Chalcone Derivative 3l Phenyl and furan ringsInhibition of NO production in RAW264.7 cellsNot specified[5]
Fluorinated Chalcone 17 4-fluoro-3',4',5'-trimethoxy substitutionInhibition of NO production0.03[6][7]
Pyrrolylated Chalcone 16 3-(2,5-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)-prop-2-en-1-oneInhibition of NO production12.1 ± 1.5[8]
Pyrrolylated Chalcone 16 3-(2,5-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)-prop-2-en-1-oneInhibition of PGE2 production0.5 ± 1.5[8]
Chromen Chalcone Derivative Benzo[f]chromen moietyCOX-2 Inhibition0.25 - 0.43[9]

Key Insights into the Structure-Activity Relationship

Analysis of this compound and related chalcones reveals several key structural features that influence their anti-inflammatory activity:

  • Hydroxylation and Methoxylation: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings are critical. Dihydroxylation, particularly at the 2' and 5' positions of the A-ring, has been shown to be important for activity.[4][10][11]

  • The α,β-Unsaturated Carbonyl Group: This Michael acceptor moiety is a characteristic feature of chalcones and is believed to be crucial for their interaction with biological targets, including cysteine residues on proteins involved in inflammatory signaling pathways.

  • Heterocyclic Rings: The incorporation of heterocyclic rings, such as the chromene ring in this compound, can significantly modulate the biological activity. Derivatives bearing furan and pyrrole moieties have also demonstrated potent anti-inflammatory effects.[5][8]

  • Halogenation: The introduction of halogen atoms, such as fluorine, can enhance the inhibitory potency of chalcones against nitric oxide production, as seen in fluorinated chalcone derivatives.[6][7]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways, primarily the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[1][2][3] The following diagrams illustrate these pathways and a typical experimental workflow for evaluating the anti-inflammatory activity of this compound analogs.

IsodorsmaninA_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK p_JNK p-JNK JNK->p_JNK p_IκBα p-IκBα (Degradation) IKK->p_IκBα IκBα IκBα IκBα->p_IκBα NFκB NF-κB p_IκBα->NFκB releases NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc Inflammation Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFκB_nuc->Inflammation transcribes IsodorsmaninA This compound IsodorsmaninA->JNK inhibits phosphorylation IsodorsmaninA->p_IκBα inhibits degradation

Caption: this compound inhibits inflammatory pathways.

Experimental_Workflow cluster_synthesis Synthesis of Analogs cluster_invitro In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Pretreatment Pre-treatment with Analogs Purification->Pretreatment CellCulture Macrophage Cell Culture (e.g., RAW 264.7) CellCulture->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Assays Measurement of Inflammatory Mediators (NO, PGE2, Cytokines) LPS_Stimulation->Assays IC50 IC50 Determination Assays->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis

References

Isodorsmanin A: A Comparative Guide to its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of Isodorsmanin A's anti-inflammatory effects. As of the latest research, in vivo validation of this compound is not yet available in published literature. However, promising in vitro studies have elucidated its mechanism and efficacy, paving the way for future in vivo investigations.

This document compares the available in vitro data for this compound with the well-established in vivo anti-inflammatory effects of Dexamethasone, a widely used corticosteroid. This comparison is intended to provide a benchmark for researchers and to highlight the potential of this compound as a novel anti-inflammatory agent.

I. In Vitro Anti-Inflammatory Profile of this compound

Recent research has demonstrated the anti-inflammatory properties of this compound (IDA) in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells. The key findings indicate that IDA significantly suppresses the production of pro-inflammatory mediators and cytokines.

Data Summary: this compound vs. Dexamethasone (In Vitro)

Inflammatory MediatorThis compound Concentration% InhibitionDexamethasone Concentration% Inhibition
Nitric Oxide (NO) 12.5 µMNot explicitly stated, but significant reduction shown graphically.10 µMNot explicitly stated, but significant reduction shown graphically.
Prostaglandin E2 (PGE2) 12.5 µMNot explicitly stated, but significant reduction shown graphically.10 µMNot explicitly stated, but significant reduction shown graphically.
Tumor Necrosis Factor-α (TNF-α) 12.5 µM18.6%Not specifiedNot specified
Interleukin-6 (IL-6) 12.5 µM45.1%Not specifiedNot specified
Interleukin-1β (IL-1β) 12.5 µM73.7%Not specifiedNot specified

Data extracted from Chung et al. (2023). The study showed a dose-dependent inhibition for this compound.

II. Comparative In Vivo Anti-Inflammatory Data: Dexamethasone

To provide a context for the potential in vivo efficacy of this compound, this section presents data from a common animal model of acute inflammation, the carrageenan-induced paw edema model, using Dexamethasone as the reference drug.

Data Summary: Dexamethasone in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg, i.p.)Time Post-Carrageenan% Inhibition of Paw Edema
Dexamethasone13 hours~50%
Dexamethasone103 hoursSignificant reduction (exact % varies between studies)

This data is representative of typical results and may vary based on specific experimental conditions.

III. Experimental Protocols

A. In Vitro Anti-Inflammatory Assay (this compound)

This protocol is based on the methodology described by Chung et al. (2023).

  • Cell Culture: Murine macrophage RAW 264.7 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • LPS Stimulation: Cells were pre-treated with various concentrations of this compound (1.56 to 12.5 µM) or Dexamethasone (10 µM) for 1 hour.

  • Induction of Inflammation: Inflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture medium was measured using the Griess reagent.

    • Prostaglandin E2 (PGE2), TNF-α, IL-6, and IL-1β: The levels of these cytokines in the cell culture supernatants were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: To determine the underlying mechanism, the expression and phosphorylation of key signaling proteins (JNK, IκB-α, NF-κB p65) were analyzed by Western blotting.

B. In Vivo Carrageenan-Induced Paw Edema Assay (Standard Protocol)

This is a standard protocol for evaluating the in vivo anti-inflammatory activity of a test compound.

  • Animals: Male Wistar rats (180-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Administration: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., Dexamethasone, 1 mg/kg, intraperitoneally), and treatment groups receiving different doses of the test compound (e.g., this compound). The test compound is administered (e.g., orally or intraperitoneally) 1 hour before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Biochemical Analysis (Optional): After the final measurement, animals can be euthanized, and the paw tissue can be collected for the analysis of inflammatory markers such as myeloperoxidase (MPO), TNF-α, and IL-1β.

IV. Signaling Pathways and Experimental Workflow

A. Proposed Anti-Inflammatory Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound based on in vitro studies. This compound has been shown to inhibit the phosphorylation of JNK and the degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory genes.[1][2]

IsodorsmaninA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK pJNK p-JNK JNK->pJNK Phosphorylation pIkBa p-IκB-α IKK->pIkBa Phosphorylation IkBa IκB-α NFkB NF-κB p65 pIkBa->NFkB Degradation of IκB-α NFkB_nuc NF-κB p65 NFkB->NFkB_nuc Translocation IsodorsmaninA This compound IsodorsmaninA->JNK IsodorsmaninA->pIkBa InflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nuc->InflammatoryGenes Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

B. General Experimental Workflow for In Vivo Anti-Inflammatory Studies

The diagram below outlines a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound like this compound.

InVivo_Workflow AnimalAcclimatization Animal Acclimatization (e.g., Wistar Rats) Grouping Random Grouping (Control, Positive Control, Treatment) AnimalAcclimatization->Grouping CompoundAdmin Compound Administration (e.g., Oral, i.p.) Grouping->CompoundAdmin InflammationInduction Induction of Inflammation (e.g., Carrageenan Injection) CompoundAdmin->InflammationInduction DataCollection Data Collection (e.g., Paw Volume Measurement) InflammationInduction->DataCollection Analysis Data Analysis (% Inhibition, Statistical Tests) DataCollection->Analysis Biochem Biochemical/Histological Analysis (Optional) Analysis->Biochem

Caption: General experimental workflow for in vivo anti-inflammatory screening.

V. Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties by targeting the JNK and NF-κB signaling pathways.[1][2] These findings provide a solid foundation for its further development.

The next critical step is to validate these effects in vivo. The carrageenan-induced paw edema model, as described in this guide, represents a suitable initial model for these investigations. Future studies should aim to:

  • Establish the in vivo efficacy of this compound in acute and chronic models of inflammation.

  • Determine its pharmacokinetic and pharmacodynamic profile.

  • Evaluate its safety and toxicity.

By undertaking these studies, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated. This guide serves as a valuable resource for researchers embarking on this next phase of discovery.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Isodorsmanin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Isodorsmanin A. Our aim is to be your preferred resource for laboratory safety and chemical handling, fostering a foundation of deep trust by delivering information that extends beyond the product itself.

Safety and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not currently available, it is classified as a chalcone. Therefore, the following safety precautions are based on the known hazards of this class of compounds. Chalcones can be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation[1][2][3].

1.1. Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.P264, P270, P301+P312, P330, P501[1]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313[1][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501[1]

1.2. Recommended Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented for handling this compound. This program should address hazard assessment, selection, maintenance, and use of PPE, along with employee training[4].

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.
Laboratory coatTo prevent skin contact.[4]
Respiratory Protection NIOSH-approved respiratorRequired if working with powders outside of a ventilated enclosure or if dusts are generated.[1]

Operational Plan: Handling and Storage

2.1. Receiving and Storage

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[1] Keep locked up or in an area accessible only to qualified or authorized persons.

2.2. Handling

  • Engineering Controls: Handle this compound in a chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

  • Spill Procedure:

    • Minor Spills: For small spills of solid material, carefully sweep up and place in a suitable, labeled container for waste disposal. Avoid generating dust.[2]

    • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.

Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Protocol: Anti-inflammatory Activity in Macrophages

The following is a detailed methodology for a key experiment to investigate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7]

4.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 macrophages.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Experimental Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in cell culture medium.

  • Treatment:

    • Pre-treat macrophages with varying concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5 µM) for 3 hours.[5]

    • Stimulate the cells with 100 ng/mL of LPS for a specified duration (e.g., 21 hours for cytokine measurements, 2 hours for phosphorylation studies).[5]

4.2. Measurement of Inflammatory Mediators

MediatorAssayKey Reagents
Nitric Oxide (NO)Griess AssayGriess Reagent
Prostaglandin E2 (PGE2)ELISAPGE2 specific antibody
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)ELISA or qRT-PCRSpecific antibodies or primers

4.3. Western Blot Analysis for Signaling Pathway Components

  • Protein Extraction: Lyse the treated cells and quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of JNK and IκB-α.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inhibitory effect of this compound on the JNK and NF-κB signaling pathways in LPS-stimulated macrophages and the general experimental workflow.

IsodorsmaninA_Signaling_Pathway cluster_nfkb NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JNK JNK MAPK_pathway->JNK p_JNK p-JNK JNK->p_JNK Phosphorylation Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p_JNK->Inflammatory_Genes IkB_alpha IκB-α NFkB_pathway->IkB_alpha p_IkB_alpha p-IκB-α (Degradation) IkB_alpha->p_IkB_alpha Phosphorylation NFkB NF-κB NFkB_translocation NF-κB Nuclear Translocation p_IkB_alpha->NFkB_translocation Release of NF-κB NFkB_translocation->Inflammatory_Genes IsodorsmaninA This compound IsodorsmaninA->p_JNK Inhibition IsodorsmaninA->p_IkB_alpha Inhibition

Caption: this compound inhibits inflammatory pathways.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation assays Perform Assays stimulation->assays viability Cell Viability (CCK-8) assays->viability mediators Inflammatory Mediators (Griess, ELISA) assays->mediators western Western Blot (p-JNK, p-IκB-α) assays->western end End viability->end mediators->end western->end

Caption: Workflow for studying this compound's effects.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.